5-epi-Arvestonate A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26O5 |
|---|---|
Molecular Weight |
298.37 g/mol |
IUPAC Name |
methyl (2R)-2-[(1S,2S,4aS,5R,8aS)-1,5,8a-trihydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propanoate |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12(17)15(3)8-7-11(10(2)14(19)21-4)13(18)16(9,15)20/h10-13,17-18,20H,1,5-8H2,2-4H3/t10-,11+,12-,13+,15+,16-/m1/s1 |
InChI Key |
PTQLNNHOWVIIJF-BEKRQIFDSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@]2([C@@H](CCC(=C)[C@]2([C@H]1O)O)O)C)C(=O)OC |
Canonical SMILES |
CC(C1CCC2(C(CCC(=C)C2(C1O)O)O)C)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of 5-epi-Arvestolide A: A Search for a Novel Compound
Despite a comprehensive search of available scientific literature and chemical databases, the chemical structure, biological activities, and synthesis protocols for a compound designated as "5-epi-Arvestolide A" remain elusive. This suggests that "5-epi-Arvestolide A" may represent a novel, as-yet-unreported chemical entity, or that the nomenclature used may be erroneous or specific to an internal, unpublished discovery program.
Our investigation commenced with a targeted search for the chemical structure of "5-epi-Arvestolide A". Standard chemical and biological databases yielded no direct matches for this name. Recognizing that "5-epi" denotes a specific stereoisomer, the search was broadened to identify the parent compound, "Arvestolide A". This too, however, did not produce any relevant results, indicating that "Arvestolide A" is not a recognized compound in the public domain.
The prefix "epi" in stereochemistry signifies a diastereomer that differs in the configuration at only one of several stereogenic centers. Therefore, without the foundational structure of "Arvestolide A", the precise three-dimensional arrangement of "5-epi-Arvestolide A" cannot be determined.
Subsequent inquiries into the synthesis, biological functions, and associated signaling pathways of "5-epi-Arvestolide A" were also conducted. These searches were predicated on the initial, and ultimately unsuccessful, attempt to identify the molecule's structure. As the compound itself is not documented, no associated experimental data, quantitative metrics, or detailed protocols are available in the scientific literature.
For researchers, scientists, and drug development professionals interested in what could be a novel chemical scaffold, the following logical workflow would be necessary should the compound be identified or synthesized:
Figure 1. A generalized workflow for the discovery and development of a novel chemical entity like 5-epi-Arvestolide A.
Unveiling 5-epi-Arvestonate A: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-epi-Arvestonate A, a sesquiterpenoid with promising biological activities. We will delve into its natural source, detail the experimental protocols for its isolation and characterization, present quantitative data, and visualize its known signaling pathways.
Natural Source of this compound
The primary natural source of this compound is the plant species Seriphidium transiliense.[1] This plant, belonging to the Asteraceae family, is the source from which this compound and other sesquiterpenoids have been successfully isolated and characterized.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and structural elucidation of this compound from Seriphidium transiliense.
Plant Material
Whole plants of Seriphidium transiliense were collected and air-dried. The dried plant material was then powdered for subsequent extraction.
Extraction and Isolation
The powdered plant material (typically in kilogram quantities) is subjected to extraction with a solvent such as 95% ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure. This concentrated extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (EtOAc).
The EtOAc-soluble fraction, which contains the sesquiterpenoids, is then subjected to a series of chromatographic separations. This multi-step process typically involves:
-
Silica Gel Column Chromatography: The EtOAc extract is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column, usually with methanol as the eluent, to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase is a mixture of methanol and water.
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon resonances.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the relative and absolute stereochemistry of the molecule.
Quantitative Data
The following table summarizes the key quantitative data related to the isolation and characterization of this compound.
| Parameter | Value |
| Molecular Formula | C₁₆H₂₆O₅ |
| Molecular Weight | 306.37 g/mol |
| Yield from Dried Plant Material | Data not available in the provided search results. |
| Purity (Post-HPLC) | >98% |
Biological Activity and Signaling Pathways
This compound has been shown to exhibit significant biological activity, particularly in the context of melanogenesis and inflammation.
Melanogenesis Promotion
In murine melanoma (B16) cells, this compound stimulates the transcription of tyrosinase family genes and microphthalmia-associated transcription factor (MITF).[1] This leads to an increase in the production of melanin.
Anti-inflammatory Effects
In immortalized human keratinocytes (HaCaT cells), this compound inhibits the synthesis of pro-inflammatory chemokines CXCL9 and CXCL10, which are induced by interferon-gamma (IFN-γ).[1] This inhibitory effect is mediated through the JAK/STAT signaling pathway.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and its known signaling pathways.
Caption: Experimental workflow for the isolation of this compound.
Caption: Inhibition of the JAK/STAT pathway by this compound.
References
The Discovery and Isolation of 5-epi-Arvestonate A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of 5-epi-Arvestonate A, a sesquiterpenoid compound with significant potential in melanogenesis and immunomodulation. This document details the experimental protocols for its extraction and purification, presents quantitative data on its biological effects, and visualizes the key signaling pathways it modulates.
Discovery
This compound, referred to as compound 7 in the primary literature, was discovered during a phytochemical investigation of Seriphidium transiliense, a plant belonging to the Asteraceae family. The research, published in the Journal of Natural Products in 2022, aimed to identify novel sesquiterpenoids and evaluate their biological activities.[1] The study led to the isolation and characterization of several new and known sesquiterpenoids, with this compound emerging as a compound of particular interest due to its potent effects on melanogenesis.
Isolation and Purification
The isolation of this compound from the whole plants of Seriphidium transiliense involves a multi-step process of extraction and chromatography. The following protocol is based on the methodology described in the discovery publication.
Experimental Protocol: Isolation of this compound
2.1.1 Extraction
-
Air-dry the whole plants of Seriphidium transiliense.
-
Grind the dried plant material into a coarse powder.
-
Extract the powdered plant material with 95% ethanol (EtOH) at room temperature. Perform this extraction three times to ensure maximum yield.
-
Combine the EtOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The EtOAc-soluble fraction contains the sesquiterpenoids of interest. Concentrate this fraction under reduced pressure.
2.1.2 Chromatographic Purification
-
Subject the EtOAc-soluble fraction to column chromatography over silica gel.
-
Elute the column with a gradient of chloroform (CHCl₃) and methanol (MeOH) (e.g., 100:0 to 0:100 v/v) to yield several fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the fraction containing this compound using repeated column chromatography on silica gel with a suitable solvent system (e.g., petroleum ether-acetone gradients).
-
Isolate the pure compound by preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of MeOH-H₂O.
Biological Activity
This compound has demonstrated significant biological activity in two key areas: the promotion of melanogenesis in melanoma cells and the inhibition of inflammatory chemokine expression in keratinocytes.
Melanogenic Activity
In murine melanoma (B16) cells, this compound was found to promote melanogenesis. Mechanistic studies revealed that it activates the transcription of microphthalmia-associated transcription factor (MITF) and subsequently the tyrosinase family genes (TYR, TRP-1, TRP-2), which are crucial for melanin synthesis.[1]
Anti-inflammatory Activity
In immortalized human keratinocyte (HaCaT) cells, this compound inhibited the expression of IFN-γ-induced chemokines. This anti-inflammatory effect is mediated through the JAK/STAT signaling pathway.[1]
Quantitative Data
The following table summarizes the quantitative data related to the biological activity of this compound.
| Parameter | Cell Line | Concentration | Result |
| Melanin Content Increase | B16 | 50 µM | Potent promotion of melanogenesis |
| Tyrosinase Activity | B16 | 50 µM | Significant increase |
| MITF mRNA Expression | B16 | 50 µM | Upregulated |
| TYR, TRP-1, TRP-2 mRNA | B16 | 50 µM | Upregulated |
| IFN-γ-induced Chemokine Expression | HaCaT | 10 µM, 50 µM | Inhibited |
Signaling Pathways and Experimental Workflows
The biological activities of this compound are attributed to its modulation of specific signaling pathways. The following diagrams illustrate these pathways and the experimental workflow for its isolation.
Experimental Workflow: Isolation of this compound
Caption: Isolation workflow of this compound.
Signaling Pathway: MITF and Tyrosinase Gene Activation
Caption: Activation of melanogenesis by this compound.
Signaling Pathway: Inhibition of IFN-γ-induced Chemokines via JAK/STAT
Caption: Inhibition of JAK/STAT pathway by this compound.
References
In-Depth Technical Guide: The Biological Activity of 5-epi-Arvestonate A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activities of 5-epi-Arvestonate A, a sesquiterpenoid isolated from Seriphidium transiliense. This document consolidates available quantitative data, details experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action.
Overview of this compound
This compound is a natural product that has demonstrated notable effects in cellular models, particularly in relation to melanogenesis and inflammatory responses.[1] Its activities are primarily centered on the regulation of gene expression in skin cells, suggesting its potential as a therapeutic agent in dermatology or related fields.
Key Biological Activities
The primary biological activities of this compound identified to date include the stimulation of melanogenesis in melanoma cells and the inhibition of pro-inflammatory chemokine synthesis in keratinocytes.[1]
Melanogenic Activity in B16 Mouse Melanoma Cells
In B16 mouse melanoma cells, this compound has been shown to enhance melanogenesis.[1] This is achieved through the upregulation of key factors in the melanin synthesis pathway. Specifically, at a concentration of 50 μM, it increases the transcription of tyrosinase family genes and the microphthalmia-associated transcription factor (MITF).[1] This leads to elevated mRNA and protein levels of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1] Functionally, this results in increased cell viability, higher relative melanin content, and enhanced tyrosinase activity.[1]
Anti-inflammatory Activity in HaCaT Human Keratinocytes
In immortalized human keratinocytes (HaCaT cells), this compound exhibits anti-inflammatory properties by inhibiting the effects of interferon-gamma (IFN-γ).[1] IFN-γ is a key cytokine in inflammatory skin conditions. This compound, at concentrations of 10 μM and 50 μM, suppresses the IFN-γ-induced synthesis of the chemokines CXCL9 and CXCL10.[1] This inhibitory action is mediated through the JAK/STAT signaling pathway.[1]
Quantitative Data Summary
The following table summarizes the quantitative data available on the biological activity of this compound.
| Cell Line | Treatment | Concentration(s) | Incubation Time | Observed Effect |
| B16 (Mouse Melanoma) | This compound | 1, 10, 50 μM | 48 hours | Increased cell viability, relative melanin content, and relative tyrosinase activity.[1] |
| B16 (Mouse Melanoma) | This compound | 50 μM | 48 hours | Increased mRNA and protein levels of TRP-1, TRP-2, TYR, and MITF.[1] |
| HaCaT (Human Keratinocytes) | This compound | 10, 50 μM | 24 hours | Inhibition of IFN-γ-induced synthesis of CXCL9 and CXCL10.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
-
B16 Mouse Melanoma Cells and HaCaT Human Keratinocytes: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
-
Procedure: B16 cells were seeded in 96-well plates. After 24 hours, the cells were treated with this compound at concentrations of 1, 10, and 50 μM for 48 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
Melanin Content Assay
-
Procedure: B16 cells were treated with this compound as described for the cell viability assay. After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and lysed with a solution of 1 N NaOH. The melanin content was quantified by measuring the absorbance of the lysate at 405 nm.
Tyrosinase Activity Assay
-
Procedure: B16 cells were treated with this compound. Post-treatment, cells were lysed, and the protein concentration of the lysate was determined. The tyrosinase activity was measured by monitoring the rate of L-DOPA oxidation. The formation of dopachrome was quantified by measuring the absorbance at 475 nm.
Western Blot Analysis
-
Procedure: B16 or HaCaT cells were treated with this compound at the indicated concentrations and time points. Cells were then lysed, and total protein was extracted. Protein samples were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against TRP-1, TRP-2, TYR, MITF, CXCL9, CXCL10, and a loading control (e.g., β-actin). After washing, the membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
Procedure: Total RNA was extracted from treated and untreated B16 cells using a suitable RNA isolation kit. The RNA was then reverse-transcribed into cDNA. qRT-PCR was performed using specific primers for TRP-1, TRP-2, TYR, MITF, and a housekeeping gene (e.g., GAPDH) for normalization. The relative mRNA expression levels were calculated using the 2-ΔΔCt method.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are attributed to its modulation of specific signaling pathways.
Melanogenesis Pathway in B16 Cells
In B16 melanoma cells, this compound stimulates the melanogenesis pathway. The proposed mechanism involves the activation of MITF, a master regulator of melanocyte development and differentiation. This leads to the increased expression of key melanogenic enzymes.
Anti-inflammatory Pathway in HaCaT Cells
In IFN-γ-activated HaCaT keratinocytes, this compound inhibits the JAK/STAT signaling pathway. This pathway is crucial for mediating the inflammatory effects of IFN-γ, including the production of chemokines like CXCL9 and CXCL10. By inhibiting this pathway, this compound reduces the expression of these pro-inflammatory molecules.
Experimental Workflow for Biological Activity Screening
The general workflow for assessing the biological activity of a compound like this compound involves a series of in vitro assays.
References
An In-Depth Technical Guide on the Mechanism of Action of 5-epi-Arvestonate A
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-epi-Arvestonate A, a sesquiterpenoid isolated from Seriphidium transiliense, has emerged as a compound of significant interest due to its dual regulatory effects on distinct cellular signaling pathways. It has been demonstrated to promote melanogenesis through the activation of the Microphthalmia-associated transcription factor (MITF) and subsequent upregulation of tyrosinase family genes. Concurrently, it exhibits anti-inflammatory properties by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, thereby reducing the expression of interferon-gamma (IFN-γ)-induced chemokines. This guide provides a comprehensive overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to support further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its biological effects through two primary, independent signaling pathways:
-
Stimulation of Melanogenesis: In melanocytes, this compound activates the transcription of MITF, a master regulator of melanocyte development and differentiation.[1][2] This leads to the increased expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately resulting in enhanced melanin synthesis.[1][2]
-
Inhibition of Inflammatory Signaling: In keratinocytes, this compound inhibits the JAK/STAT signaling pathway.[1][2] Specifically, it attenuates the IFN-γ-induced phosphorylation of STAT1, a critical step in the inflammatory cascade. This inhibition leads to a downstream reduction in the expression of pro-inflammatory chemokines such as CXCL9 and CXCL10.[1]
Quantitative Data Summary
The biological activities of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.
| Assay | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Cell Viability | B16 melanoma | 50 µM | 48 hours | Increased cell viability | [1] |
| Melanin Content | B16 melanoma | 50 µM | 48 hours | Increased relative melanin content | [1] |
| Tyrosinase Activity | B16 melanoma | 50 µM | 48 hours | Increased relative tyrosinase activity | [1] |
| mRNA Expression | B16 melanoma | 50 µM | 48 hours | Increased mRNA levels of TRP-1, TRP-2, TYR, and MITF | [1] |
| Protein Expression | B16 melanoma | 50 µM | 48 hours | Increased protein levels of TRP-1, TRP-2, TYR, and MITF | [1] |
| Chemokine Production | IFN-γ-activated HaCaT | 10 µM, 50 µM | 24 hours | Inhibition of CXCL9 and CXCL10 production | [1] |
| Protein Expression | IFN-γ-activated HaCaT | Not Specified | 24 hours | Reduced protein levels of IFN-γ, CXCL9, and CXCL10 | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound.
References
The Modulatory Role of 5-epi-Arvestonate A on the JAK/STAT Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between 5-epi-Arvestonate A, a sesquiterpenoid isolated from Seriphidium transiliense, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The following sections detail the quantitative effects, experimental methodologies, and the mechanistic action of this compound, offering valuable insights for research and development in inflammatory and autoimmune skin disorders.
Core Findings: Inhibition of IFN-γ-Induced Pro-inflammatory Chemokine Production
This compound has been identified as an inhibitor of the JAK/STAT signaling pathway in immortalized human keratinocytes (HaCaT cells). Specifically, it has been shown to suppress the production of pro-inflammatory chemokines, CXCL9 and CXCL10, which are induced by interferon-gamma (IFN-γ). This inhibitory effect is mediated through the downregulation of STAT1 phosphorylation.
Quantitative Data Summary
The inhibitory effects of this compound on the IFN-γ-induced JAK/STAT signaling pathway in HaCaT cells are summarized below. The data is extracted from Wu et al., 2022.
| Parameter | Treatment Condition | Concentration of this compound | Result | Statistical Significance (p-value) |
| p-STAT1 Protein Expression | IFN-γ (10 ng/mL) | 10 µM | Reduction in phosphorylation | < 0.01 |
| 50 µM | Further reduction in phosphorylation | < 0.001 | ||
| CXCL9 Protein Secretion | IFN-γ (10 ng/mL) | 10 µM | Inhibition of secretion | < 0.01 |
| 50 µM | Stronger inhibition of secretion | < 0.001 | ||
| CXCL10 Protein Secretion | IFN-γ (10 ng/mL) | 10 µM | Inhibition of secretion | < 0.01 |
| 50 µM | Stronger inhibition of secretion | < 0.001 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Wu et al., 2022, which investigated the effects of this compound on HaCaT cells.
Cell Culture and Treatment
-
Cell Line: Immortalized human keratinocytes (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: HaCaT cells were seeded in 6-well plates. After reaching appropriate confluence, cells were pre-treated with varying concentrations of this compound (10 µM and 50 µM) for 2 hours. Subsequently, the cells were stimulated with human recombinant IFN-γ (10 ng/mL) for 24 hours.
Western Blot Analysis for p-STAT1
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1. The specific dilutions of the antibodies would be as recommended by the manufacturer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities were quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA) for CXCL9 and CXCL10
-
Sample Collection: The cell culture supernatants were collected after the 24-hour treatment period.
-
ELISA Procedure: The concentrations of human CXCL9 and CXCL10 in the supernatants were measured using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance was read at the appropriate wavelength using a microplate reader. A standard curve was generated to determine the concentrations of CXCL9 and CXCL10 in the samples.
Visualizing the Molecular Pathway and Experimental Design
To better understand the mechanism of action and the experimental setup, the following diagrams have been generated using the DOT language.
Caption: IFN-γ-induced JAK/STAT signaling and the inhibitory action of this compound.
Early-Stage Research on 5-epi-Arvestonate A: A Technical Whitepaper
Introduction
5-epi-Arvestonate A, a sesquiterpenoid isolated from the whole plants of Seriphidium transiliense, has emerged as a compound of interest in the fields of dermatology and immunology. Early-stage research indicates its potential dual role in promoting melanogenesis and mitigating inflammatory responses, suggesting its therapeutic utility in conditions such as vitiligo. This technical guide provides an in-depth overview of the foundational research on this compound, detailing its effects on cellular signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used in its initial characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Data Presentation
The following tables summarize the quantitative data from early-stage in vitro studies on this compound, referred to as compound 7 in the primary literature.
Table 1: Effects of this compound on Murine Melanoma (B16) Cells
| Parameter | Concentration | Incubation Time | Result |
| Cell Viability | 1, 10, 50 µM | 48 hours | Increased |
| Relative Melanin Content | 50 µM | 48 hours | Increased |
| Relative Tyrosinase Activity | 50 µM | 48 hours | Increased |
| TRP-1, TRP-2, TYR, and MITF mRNA Levels | 50 µM | 48 hours | Increased |
| TRP-1, TRP-2, TYR, and MITF Protein Levels | 50 µM | 48 hours | Increased |
Table 2: Effects of this compound on IFN-γ-Activated Human Keratinocytes (HaCaT) Cells
| Parameter | Concentration | Incubation Time | Result |
| CXCL9/10 Synthesis | 10, 50 µM | 24 hours | Inhibited |
| IFN-γ-chemokine Production | 10, 50 µM | 24 hours | Inhibited |
| IFN-γ Protein Level | 10, 50 µM | 24 hours | Decreased |
| CXCL9/10 Protein Level | 10, 50 µM | 24 hours | Decreased |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.
1. Cell Culture and Treatment
-
Cell Lines:
-
Murine melanoma (B16) cells were used to assess melanogenic activity.
-
Immortalized human keratinocytes (HaCaT) were used to evaluate anti-inflammatory effects.
-
-
Culture Conditions:
-
Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment with this compound:
-
This compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The stock solution was diluted in culture medium to the final desired concentrations (1, 10, and 50 µM).
-
For experiments with HaCaT cells, cells were pre-activated with interferon-gamma (IFN-γ) before treatment with this compound.
-
2. Cell Viability Assay
-
Principle: To determine the effect of this compound on the viability of B16 cells, a standard colorimetric assay such as the MTT assay was likely employed. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed B16 cells in a 96-well plate at a predetermined density.
-
After cell attachment, treat the cells with various concentrations of this compound (1, 10, 50 µM) for 48 hours.
-
Add MTT reagent to each well and incubate for a specified period to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Melanin Content Assay
-
Principle: This assay quantifies the amount of melanin produced by B16 cells following treatment with this compound.
-
Procedure:
-
Culture B16 cells in a suitable culture dish and treat with 50 µM this compound for 48 hours.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells and solubilize the melanin pigment using a sodium hydroxide solution.
-
Measure the absorbance of the lysate at a wavelength specific for melanin (e.g., 475 nm).
-
Normalize the melanin content to the total protein concentration of the cell lysate.
-
4. Tyrosinase Activity Assay
-
Principle: This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, in B16 cells treated with this compound.
-
Procedure:
-
Treat B16 cells with 50 µM this compound for 48 hours.
-
Lyse the cells and prepare a cell extract.
-
Incubate the cell extract with L-DOPA, a substrate for tyrosinase.
-
Monitor the formation of dopachrome, the product of L-DOPA oxidation by tyrosinase, by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.
-
Calculate the tyrosinase activity based on the rate of dopachrome formation.
-
5. Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in melanogenesis (TRP-1, TRP-2, TYR, MITF) in B16 cells and the JAK/STAT signaling pathway in HaCaT cells.
-
Procedure:
-
Lyse the treated and control cells to extract total proteins.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-TRP-1, anti-p-STAT1, etc.).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
6. Quantitative Real-Time PCR (qRT-PCR)
-
Principle: This method is used to measure the mRNA expression levels of genes involved in melanogenesis (TRP-1, TRP-2, TYR, and MITF).
-
Procedure:
-
Isolate total RNA from treated and control B16 cells.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Perform real-time PCR using specific primers for the target genes and a reference gene (e.g., GAPDH).
-
Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound stimulates melanogenesis in B16 cells.
Caption: Inhibition of the JAK/STAT pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's bioactivity.
understanding the function of 5-epi-Arvestonate A
An In-Depth Technical Guide to the Function of 5-epi-Aristolochene Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-epi-aristolochene synthase (TEAS), a key enzyme in the biosynthesis of sesquiterpenoids. The content herein details its catalytic function, mechanistic pathways, and quantitative performance, alongside relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in academic research and the pharmaceutical industry.
Core Function and Biological Significance
5-epi-Aristolochene synthase, predominantly studied from Nicotiana tabacum (tobacco), is a sesquiterpene cyclase that catalyzes the conversion of the acyclic precursor farnesyl diphosphate (FPP) into the bicyclic sesquiterpene, (+)-5-epi-aristolochene.[1][2] This enzymatic reaction is a critical step in the biosynthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. Specifically, 5-epi-aristolochene is the direct precursor to capsidiol, a phytoalexin with known antifungal properties.[1][3] The expression of the gene encoding 5-epi-aristolochene synthase is often induced by environmental stressors such as fungal elicitors or insect feeding, highlighting its role in plant defense mechanisms.[3]
Catalytic Mechanism
5-epi-Aristolochene synthase is classified as a Class I terpene cyclase.[4] The catalytic cycle is initiated by the magnesium-dependent ionization of the substrate, farnesyl diphosphate (FPP), which leads to the formation of a (E,E)-farnesyl cation and a diphosphate anion.[1] This is followed by a series of complex carbocation-mediated cyclizations and rearrangements within the enzyme's active site.
The proposed mechanism involves the formation of key intermediates, including germacrene A and a eudesmyl carbocation.[1][2] The final step involves a proton abstraction to yield the stable end product, 5-epi-aristolochene. The enzyme's active site provides a template that guides the folding of the flexible FPP substrate and stabilizes the highly reactive carbocation intermediates, thus ensuring the high stereospecificity of the final product.
Signaling Pathway Diagram
Caption: Biosynthetic pathway from FPP to Capsidiol.
Quantitative Data
The catalytic efficiency and product distribution of 5-epi-aristolochene synthase have been characterized, providing valuable quantitative insights into its function.
Table 1: Steady-State Kinetic Parameters for 5-epi-Aristolochene Synthase
| Enzyme Variant | Substrate | Km (μM) | kcat (s-1) | Reference |
| Wild-Type TEAS | FPP | 3 - 7 | 0.02 - 0.103 | [5] |
| TEAS-M9 Mutant | FPP | 6.24 | 0.130 | [5] |
Table 2: Product Distribution of Wild-Type TEAS with (2E,6E)-Farnesyl Diphosphate
| Product | Percentage of Total Hydrocarbons | Reference |
| (+)-5-epi-Aristolochene | 78.9% | [1] |
| (−)-4-epi-Eremophilene | 6.2% | [1] |
| (+)-Germacrene A | 3.6% | [1] |
| Other Sesquiterpenes (22) | ~12% | [1] |
Table 3: Product Distribution of Wild-Type TEAS with (2Z,6E)-Farnesyl Diphosphate
| Product | Percentage of Total Hydrocarbons | Reference |
| (+)-2-epi-Prezizaene | 44% | [6] |
| (−)-α-Cedrene | 21.5% | [6] |
| (R)-(−)-β-Curcumene | 15.5% | [6] |
| α-Acoradiene | 3.9% | [6] |
| 4-epi-α-Acoradiene | 1.3% | [6] |
| α-Bisabolol | 1.8% | [6] |
| epi-α-Bisabolol | 1.8% | [6] |
| (2Z,6E)-Farnesol | 6.7% | [6] |
| Nerolidol | 3.6% | [6] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of 5-epi-aristolochene synthase.
Recombinant Expression and Purification of 5-epi-Aristolochene Synthase
A common method for obtaining purified 5-epi-aristolochene synthase for in vitro studies involves recombinant expression in Escherichia coli.
Protocol Outline:
-
Cloning: The gene encoding 5-epi-aristolochene synthase is cloned into an E. coli expression vector, often with a polyhistidine (His) tag to facilitate purification.[1][7]
-
Transformation: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).[1][8]
-
Culture Growth: Transformed E. coli are grown in a rich medium (e.g., Terrific Broth) at 37°C until a sufficient cell density is reached (e.g., A600 of 0.6-1.0).[1][7]
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-22°C) for several hours to enhance the yield of soluble protein.[1][7]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or high-pressure cell disruption.[7][9]
-
Purification: The soluble protein is purified from the cell lysate using affinity chromatography, typically with a Ni-NTA resin that binds to the His-tagged protein. The purified protein is then eluted and can be further purified by other chromatographic techniques if necessary.[7][9]
Enzyme Assay and Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for identifying and quantifying the volatile hydrocarbon products of terpene synthases.
Protocol Outline:
-
Enzyme Reaction: The purified enzyme is incubated with the substrate (FPP) in a reaction buffer containing necessary cofactors, such as MgCl₂.[7]
-
Extraction: The reaction products are extracted from the aqueous reaction mixture using an organic solvent, typically hexane.[7]
-
GC-MS Analysis: The organic extract is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times on the GC column, and then identified based on their mass spectra.[1][7]
-
Quantification: The relative abundance of each product can be determined by integrating the peak areas in the gas chromatogram.[1]
Experimental Workflow Diagram
Caption: General workflow for GC-MS analysis of TEAS products.
Steady-State Kinetics Assay
Determining the kinetic parameters of 5-epi-aristolochene synthase is crucial for understanding its catalytic efficiency. A GC-MS-based assay can be used for this purpose.[10]
Protocol Outline:
-
Reaction Setup: A series of reactions are set up with a fixed enzyme concentration and varying concentrations of the substrate, FPP.
-
Time Course: The reactions are incubated for a specific time, ensuring that the product formation is within the linear range.
-
Quenching and Extraction: The reactions are stopped (quenched), and the products are extracted as described in the GC-MS protocol.
-
Analysis: The amount of product formed is quantified by GC-MS.
-
Data Fitting: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax. The kcat value can then be calculated from Vmax and the enzyme concentration.[11]
Pre-Steady-State Kinetics
To investigate the elementary steps of the catalytic mechanism, pre-steady-state kinetic analysis can be performed using rapid-quench techniques.[12][13]
Protocol Outline:
-
Rapid Mixing: The enzyme and substrate are rapidly mixed in a specialized instrument.
-
Quenching: The reaction is quenched at very short time intervals (milliseconds to seconds) by adding a quenching agent.
-
Analysis: The amount of product formed at each time point is quantified.
-
Kinetic Analysis: The data are analyzed to determine the rates of individual steps in the reaction, such as the initial burst phase of product formation.[12]
Relevance to Drug Development
While 5-epi-aristolochene synthase is not a direct drug target itself, its study and application hold significant relevance for the pharmaceutical industry.
-
Source of Bioactive Compounds: The downstream product of the 5-epi-aristolochene pathway, capsidiol, has demonstrated antibiotic and prostaglandin-inhibiting activities, suggesting its potential as a lead compound for drug discovery.[9]
-
Platform for Biocatalysis: Terpenes are a rich source of therapeutic agents.[1] The well-characterized nature of 5-epi-aristolochene synthase makes it an excellent model for protein engineering. By modifying its active site, it is possible to create novel terpene cyclases that can synthesize a diverse range of complex molecules with potential pharmacological activities.[14] This opens up avenues for the biotechnological production of high-value pharmaceuticals.[15]
-
Understanding Enzyme Mechanisms: A deep understanding of the structure and function of 5-epi-aristolochene synthase provides fundamental insights into the mechanisms of terpene cyclases, a large and diverse family of enzymes responsible for generating a vast array of natural products. This knowledge can be applied to the discovery and development of other medicinally important terpenes.
References
- 1. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-epiaristolochene synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reprogramming the Cyclization Cascade of epi-Isozizaene Synthase to Generate Alternative Terpene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bisabolyl-derived sesquiterpenes from tobacco 5-epi-aristolochene synthase-catalyzed cyclization of (2Z,6E)-farnesyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pre-Steady-State Kinetics-Creative Enzymes [creative-enzymes.com]
- 14. Structural basis for cyclic terpene biosynthesis by tobacco 5-epi-aristolochene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plant cells as pharmaceutical factories - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of 5-epi-Arvestonate A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-epi-Arvestonate A, a sesquiterpenoid isolated from Seriphidium transiliense, has demonstrated notable biological activities in preliminary in vitro studies.[1] This technical guide provides a comprehensive summary of the initial research, including its effects on melanogenesis and inflammatory pathways. The document details the experimental protocols used in these early studies and presents quantitative data in a clear, tabular format. Furthermore, it includes visualizations of the compound's mechanism of action and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction
This compound is a natural compound that has emerged as a subject of interest for its potential therapeutic applications.[1] Its initial investigations have focused on its impact on skin-related cellular processes, specifically in melanoma cells and keratinocytes. This guide synthesizes the available preliminary data to provide a foundational resource for further research and development.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₆H₂₆O₅ |
| Compound ID | 165437293 |
| Source | Seriphidium transiliense[1] |
Biological Activity
Preliminary studies have revealed dual activities of this compound: promoting melanogenesis in melanoma cells and inhibiting inflammatory chemokine synthesis in keratinocytes.[1]
Effects on Melanogenesis in B16 Mouse Melanoma Cells
In mouse melanoma (B16) cells, this compound was found to stimulate the transcription of tyrosinase family genes and the microphthalmia-associated transcription factor (MITF).[1] This leads to an increase in melanin content and tyrosinase activity.
| Concentration | Incubation Time | Effect |
| 50 μM | 48 hours | Increased mRNA and protein levels of TRP-1, TRP-2, TYR, and MITF[1] |
| 50 μM | Not Specified | Increased B16 cell viability[1] |
| 50 μM | Not Specified | Increased relative melanin content[1] |
| 50 μM | Not Specified | Increased relative tyrosinase activity[1] |
Anti-inflammatory Effects in HaCaT Human Keratinocytes
In immortalized human keratinocytes (HaCaT) activated with interferon-gamma (IFN-γ), this compound demonstrated an inhibitory effect on the synthesis of CXCL9 and CXCL10, which are IFN-γ-induced chemokines.[1] This action is mediated through the JAK/STAT signaling pathway.[1]
| Concentration | Incubation Time | Effect |
| 10 μM, 50 μM | 24 hours | Inhibition of CXCL9 and CXCL10 synthesis[1] |
| Not Specified | 24 hours | Reduced protein levels of IFN-γ and CXCL9/10[1] |
Mechanism of Action: Signaling Pathway
The anti-inflammatory activity of this compound in IFN-γ-activated HaCaT cells is attributed to its modulation of the JAK/STAT signaling pathway.[1]
Caption: JAK/STAT signaling pathway inhibition by this compound.
Experimental Protocols
The following are the key experimental methodologies employed in the preliminary studies of this compound.[1]
Cell Culture
-
Cell Lines:
-
B16 mouse melanoma cells
-
HaCaT immortalized human keratinocytes
-
-
Culture Conditions: Standard cell culture conditions were maintained, though specific media and supplements were not detailed in the available literature.
Western Blot Analysis
-
Objective: To determine the protein levels of TRP-1, TRP-2, TYR, and MITF in B16 cells, and IFN-γ and CXCL9/10 in IFN-γ activated HaCaT cells.
-
Procedure:
-
Cells were treated with this compound at concentrations of 1, 10, and 50 μM for 24 or 48 hours.
-
Following treatment, cells were lysed to extract total protein.
-
Protein concentration was determined using a standard assay.
-
Equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using a chemiluminescence detection system.
-
Caption: Western Blot experimental workflow.
Conclusion and Future Directions
The preliminary findings on this compound are promising, suggesting its potential as a dual-action agent for treating conditions related to both pigmentation and skin inflammation. Further research is warranted to elucidate the precise molecular targets and to evaluate its efficacy and safety in more complex biological systems. Future studies should aim to:
-
Determine the IC50 values for its anti-inflammatory effects.
-
Investigate its mechanism of action in promoting melanogenesis.
-
Conduct in vivo studies to validate the in vitro findings.
-
Explore its potential for synergistic effects with other therapeutic agents.
This guide provides a foundational summary to support and inspire continued investigation into the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols: Investigating the Anti-Melanoma Effects of 5-epi-Arvestonate A on B16 Cells
Introduction
Melanoma, a highly aggressive form of skin cancer, necessitates the continuous development of novel therapeutic agents. The B16 melanoma cell line, derived from C57BL/6 mice, is a widely utilized and well-characterized in vitro and in vivo model for melanoma research.[1][2][3] This document outlines a comprehensive experimental design to investigate the potential anti-cancer effects of a novel compound, 5-epi-Arvestonate A, on B16 melanoma cells. The following protocols are designed for researchers in oncology, pharmacology, and drug development to assess the compound's efficacy and elucidate its mechanism of action.
1. Cell Culture and Compound Preparation
1.1. B16-F10 Cell Culture
The B16-F10 subline is recommended for its high metastatic potential, making it a relevant model for studying aggressive melanoma.[1][3]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with a 5% CO2 supply.[3]
-
Subculturing: When cells reach 80-90% confluency, they should be detached using a 0.25% trypsin-EDTA solution and subcultured at a ratio of 1:5 to 1:10.
1.2. Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.
2. Experimental Protocols
2.1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on B16-F10 cells.
-
Protocol:
-
Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis and necrosis by this compound.
-
Protocol:
-
Seed B16-F10 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.[4][5][6]
-
2.3. Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle progression.
-
Protocol:
-
Plate B16-F10 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
-
2.4. Western Blot Analysis of Signaling Pathways
This experiment investigates the molecular mechanism of this compound by examining its effect on key signaling proteins.
-
Protocol:
-
Treat B16-F10 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins involved in key melanoma signaling pathways, such as p-ERK, ERK, p-Akt, Akt, and apoptosis-related proteins like Bcl-2, Bax, and Caspase-3. The MAPK/ERK and PI3K/Akt pathways are known to be crucial in melanoma cell proliferation and survival.[8][9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: IC50 Values of this compound on B16-F10 Cells
| Time Point | IC50 (µM) |
| 24 hours | Value |
| 48 hours | Value |
| 72 hours | Value |
Table 2: Effect of this compound on Apoptosis in B16-F10 Cells (48h treatment)
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | Value | Value | Value | Value |
| This compound (IC50/2) | Value | Value | Value | Value |
| This compound (IC50) | Value | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value | Value |
Table 3: Cell Cycle Distribution of B16-F10 Cells Treated with this compound (48h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
4. Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound on B16 cells.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical inhibition of PI3K/Akt and MAPK/ERK pathways by this compound.
References
- 1. B16 Cells [cytion.com]
- 2. B16 Cell Line - Fundamental Guide to B16 Melanoma Cells in Oncological Research [cytion.com]
- 3. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-tumor effect of Coriolus versicolor methanol extract against mouse B16 melanoma cells: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Resveratrol on Mouse B16 Melanoma Cell Proliferation through the SHCBP1-ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Treating HaCaT Cells with 5-epi-Arvestonate A
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-epi-Arvestonate A is a sesquiterpenoid compound with demonstrated activity in human keratinocytes. In the immortalized human keratinocyte cell line (HaCaT), this compound has been shown to counteract the inflammatory effects of interferon-gamma (IFN-γ). Mechanistically, it inhibits the production of pro-inflammatory chemokines, such as CXCL9 and CXCL10, by suppressing the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Concurrently, it promotes the expression of microphthalmia-associated transcription factor (MITF) and associated tyrosinase family genes. These properties make this compound a compound of interest for research into inflammatory skin conditions and disorders of pigmentation.
This document provides a detailed protocol for the treatment of HaCaT cells with this compound, including methods for assessing its effects on cell viability, inflammatory chemokine secretion, and the expression of key signaling and melanogenesis-related proteins.
Quantitative Data Summary
The following tables present example data demonstrating the expected outcomes of the described experimental protocols.
Table 1: Effect of this compound on HaCaT Cell Viability in the Presence of IFN-γ
| Treatment Group | Concentration | Cell Viability (% of Control) | Standard Deviation |
| Control | - | 100 | ± 4.5 |
| IFN-γ | 10 ng/mL | 75 | ± 3.8 |
| IFN-γ + this compound | 10 µM | 88 | ± 4.1 |
| IFN-γ + this compound | 50 µM | 95 | ± 3.5 |
| This compound | 50 µM | 98 | ± 4.2 |
Cell viability was assessed using the MTT assay after 48 hours of treatment. IFN-γ treatment can reduce HaCaT cell viability, an effect that may be rescued by this compound.[1][2]
Table 2: Inhibition of IFN-γ-induced CXCL10 Production by this compound
| Treatment Group | Concentration | CXCL10 Concentration (pg/mL) | Standard Deviation |
| Control | - | < 10 | - |
| IFN-γ | 10 ng/mL | 850 | ± 65 |
| IFN-γ + this compound | 10 µM | 420 | ± 45 |
| IFN-γ + this compound | 50 µM | 150 | ± 25 |
| This compound | 50 µM | < 10 | - |
CXCL10 levels in the cell culture supernatant were quantified by ELISA after 24 hours of treatment.
Table 3: Effect of this compound on Protein Expression in HaCaT Cells
| Treatment Group | p-STAT1/STAT1 Ratio | MITF (Relative Expression) | TRP-1 (Relative Expression) |
| Control | 1.0 | 1.0 | 1.0 |
| IFN-γ (10 ng/mL) | 4.5 | 0.8 | 0.9 |
| IFN-γ + this compound (50 µM) | 1.5 | 2.5 | 2.2 |
| This compound (50 µM) | 1.1 | 2.8 | 2.5 |
Relative protein expression levels were determined by Western blot analysis after 24 hours of treatment and normalized to the control group.[3]
Experimental Protocols
HaCaT Cell Culture and Maintenance
Materials and Reagents:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 24-well, and 96-well cell culture plates
Protocol:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cell monolayer once with sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C until cells detach. c. Neutralize the trypsin by adding 7-8 mL of complete culture medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh complete medium and seed into new culture flasks at a ratio of 1:5 to 1:10.
Treatment of HaCaT Cells with this compound and IFN-γ
Materials and Reagents:
-
HaCaT cells cultured as described above
-
This compound (prepare stock solution in DMSO)
-
Recombinant Human IFN-γ (prepare stock solution in sterile water or PBS)
-
DMEM with 2% FBS (low-serum medium)
Protocol:
-
Seed HaCaT cells in appropriate culture plates (e.g., 96-well for MTT, 24-well for ELISA, 6-well for Western blot) and allow them to adhere and reach 70-80% confluency.
-
Prepare the treatment media. Dilute this compound and IFN-γ to the desired final concentrations in low-serum DMEM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Aspirate the complete culture medium from the cells and wash once with PBS.
-
Add the prepared treatment media to the respective wells. For co-treatment, add the medium containing both IFN-γ and this compound.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
Cell Viability (MTT) Assay
Materials and Reagents:
-
Treated HaCaT cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.[4]
Enzyme-Linked Immunosorbent Assay (ELISA) for CXCL10
Materials and Reagents:
-
Cell culture supernatants from treated HaCaT cells
-
Human CXCL10 ELISA kit
Protocol:
-
Collect the cell culture supernatants after the treatment period and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
After another incubation and wash, add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the CXCL10 concentration based on the standard curve.
Western Blot Analysis
Materials and Reagents:
-
Treated HaCaT cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT1, anti-STAT1, anti-MITF, anti-TRP-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[3]
Visualizations
Caption: A flowchart of the experimental procedure.
Caption: The JAK/STAT signaling pathway modulation.
References
Application Notes and Protocols for 5-epi-Arvestonate A in In Vitro Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of 5-epi-Arvestonate A, a sesquiterpenoid isolated from Seriphidium transiliense. The following sections detail its mechanism of action, recommended dosage from published studies, and detailed protocols for key experiments.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity in in vitro models, primarily related to melanogenesis and anti-inflammatory pathways. In murine melanoma (B16) cells, it promotes melanogenesis by upregulating the transcription of microphthalmia-associated transcription factor (MITF) and key tyrosinase family genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1]
Furthermore, in immortalized human keratinocytes (HaCaT), this compound exhibits anti-inflammatory properties by inhibiting the expression of interferon-gamma (IFN-γ)-induced chemokines, such as CXCL9 and CXCL10.[1] This inhibitory effect is mediated through the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[1]
Dosage for In Vitro Studies
The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being investigated. Based on available literature, the following concentrations have been utilized:
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Murine Melanoma (B16) | 1, 10, 50 µM | 48 hours | Increased cell viability, melanin content, and tyrosinase activity. Upregulation of MITF, TYR, TRP-1, and TRP-2 mRNA and protein levels. | [1] |
| Human Keratinocytes (HaCaT) | 10, 50 µM | 24 hours | Inhibition of IFN-γ-induced CXCL9 and CXCL10 expression. | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound, based on methodologies described in the primary literature.
Cell Culture and Treatment
1. Murine Melanoma (B16) Cells:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates. After reaching desired confluency, the culture medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 1, 10, 50 µM). A vehicle control (e.g., DMSO) should be included.
2. Human Keratinocytes (HaCaT) Cells:
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For inflammatory response studies, HaCaT cells are typically pre-treated with IFN-γ to induce chemokine expression. Subsequently, the cells are treated with this compound at the desired concentrations (e.g., 10, 50 µM) in the presence of IFN-γ.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of B16 melanoma cells.
-
Procedure:
-
Seed B16 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Western Blot Analysis
This protocol is for determining the protein expression levels of MITF, TYR, TRP-1, and TRP-2 in B16 cells and key proteins in the JAK/STAT pathway in HaCaT cells.
-
Procedure:
-
Treat cells with this compound as described in the cell culture and treatment section.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail to extract total protein.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., MITF, TYR, TRP-1, TRP-2, p-STAT1, STAT1, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Visualizations
Caption: Upregulation of Melanogenesis by this compound.
Caption: Inhibition of the JAK/STAT Pathway by this compound.
Caption: Experimental Workflow for In Vitro Studies.
References
Application Notes and Protocols: Western Blot Analysis of MITF in Response to 5-epi-Arvestonate A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, survival, and function. It plays a crucial role in pigmentation and is a key therapeutic target in melanoma. 5-epi-Arvestonate A, a sesquiterpenoid compound, has been identified as a modulator of MITF expression. These application notes provide a detailed protocol for the analysis of MITF protein levels by Western blot in response to treatment with this compound.
Data Presentation
The following table summarizes the observed effect of this compound on MITF protein levels in B16 mouse melanoma cells.
| Compound | Cell Line | Concentration | Treatment Time | Effect on MITF Protein |
| This compound | B16 (Mouse Melanoma) | 50 µM | 48 hours | Increased protein levels |
Experimental Protocols
Western Blot Analysis of MITF
This protocol outlines the steps for detecting changes in MITF protein expression in cultured cells treated with this compound.
Materials:
-
Cell Culture: B16 mouse melanoma cells
-
Treatment: this compound (50 µM in DMSO)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: 10% polyacrylamide gels, running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS)
-
Protein Transfer: PVDF membrane, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Anti-MITF antibody (Use at manufacturer's recommended dilution)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (Use at manufacturer's recommended dilution)
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
-
Loading Control: Anti-β-actin or Anti-GAPDH antibody
Procedure:
-
Cell Culture and Treatment:
-
Plate B16 melanoma cells at a suitable density and allow them to adhere overnight.
-
Treat cells with 50 µM this compound or vehicle control (DMSO) for 48 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of a 10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Confirm transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MITF antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane using a stripping buffer.
-
Wash the membrane and re-block.
-
Probe with a primary antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Repeat the secondary antibody and detection steps.
-
Mandatory Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound leading to increased MITF protein expression.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of MITF.
Conclusion
The provided protocol offers a robust method for investigating the effect of this compound on MITF protein expression in melanoma cells. The observed increase in MITF protein levels upon treatment suggests that this compound may have potential applications in research and drug development related to melanogenesis and melanoma biology. Further studies are warranted to elucidate the precise upstream signaling mechanisms activated by this compound.
Application Notes and Protocols: 5-epi-Arvestonate A and qPCR for Tyrosinase Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-epi-Arvestonate A, a sesquiterpenoid isolated from Seriphidium transiliense, has been identified as a promoter of melanogenesis.[1][2][3] This compound activates the transcription of key melanogenic genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), through the upregulation of the Microphthalmia-associated transcription factor (MITF).[1][2][3] This application note provides detailed protocols for the evaluation of this compound's effect on tyrosinase gene expression in B16 murine melanoma cells using quantitative real-time polymerase chain reaction (qPCR).
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the expression of melanogenesis-related genes in B16 melanoma cells.
| Gene | Treatment | Concentration (µM) | Incubation Time (hours) | Fold Change (mRNA Expression) |
| Tyrosinase (TYR) | This compound | 50 | 48 | Data not available in abstract |
| TRP-1 | This compound | 50 | 48 | Data not available in abstract |
| TRP-2 | This compound | 50 | 48 | Data not available in abstract |
| MITF | This compound | 50 | 48 | Data not available in abstract |
Note: While the primary research indicates a significant increase in mRNA levels, the exact fold-change values were not available in the abstracts reviewed. Access to the full publication is required for these specific data points.
Signaling Pathway
This compound stimulates melanogenesis by activating the MITF signaling pathway. MITF is a master regulator of melanocyte development and differentiation. Its activation leads to the transcription of key enzymes involved in melanin synthesis, including tyrosinase.
Caption: MITF Signaling Pathway in Melanogenesis.
Experimental Protocols
Cell Culture and Treatment
This protocol details the maintenance of B16 murine melanoma cells and their treatment with this compound.
Materials:
-
B16 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture B16 melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the B16 cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in DMEM to the final desired concentration (e.g., 50 µM). The final DMSO concentration in the culture medium should be less than 0.1%.
-
Incubation: Replace the culture medium with the medium containing this compound or vehicle control (DMSO) and incubate for 48 hours.
RNA Extraction and Reverse Transcription
This protocol describes the isolation of total RNA from cultured cells and its conversion to complementary DNA (cDNA).
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
RNase-free water
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, and random primers or oligo(dT))
-
Spectrophotometer or fluorometer for RNA quantification
Procedure:
-
Cell Lysis: After the 48-hour incubation, remove the medium and wash the cells with PBS. Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
RNA Extraction: Follow the manufacturer's protocol for the RNA extraction kit or the TRIzol method for phase separation, RNA precipitation, and washing.
-
RNA Quantification and Quality Check: Resuspend the RNA pellet in RNase-free water. Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
Quantitative Real-Time PCR (qPCR)
This protocol outlines the procedure for quantifying the relative expression of the tyrosinase gene.
Materials:
-
cDNA (from the previous step)
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for mouse tyrosinase (Tyr) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
-
Optical-grade PCR plates and seals
Primer Sequences (Mus musculus):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Tyrosinase (Tyr) | GGC CAG CTT TCA GGC AGA GGT | TGG TGC TTC ATT GGG CAA ATC |
| Gapdh | AGG TCG GTG TGA ACG GAT TTG | TGT AGA CCA TGT AGT TGA GGT CA |
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mixture in each well of a PCR plate as follows:
-
10 µL SYBR Green qPCR Master Mix (2x)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
qPCR Cycling Conditions: Perform the qPCR using a three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in tyrosinase gene expression, normalized to the housekeeping gene.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the effect of this compound on tyrosinase gene expression.
Caption: qPCR Experimental Workflow.
References
Applications of 5-epi-Arvestonate A in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-epi-Arvestonate A is a sesquiterpenoid isolated from the plant Seriphidium transiliense.[1][2][3][4] Emerging research has highlighted its potential applications in dermatology, particularly in the context of inflammatory skin conditions and pigmentation disorders. This compound has demonstrated significant biological activity in preclinical models, modulating key signaling pathways involved in skin inflammation and melanogenesis. These application notes provide an overview of the potential uses of this compound in dermatological research and detailed protocols for investigating its effects.
Potential Dermatological Applications
-
Vitiligo: this compound has shown potential for treating vitiligo by promoting melanogenesis.[4][5] It stimulates the production of melanin in melanoma cells, a process crucial for skin re-pigmentation.[2][4]
-
Inflammatory Skin Disorders: The compound exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory chemokines in keratinocytes, suggesting its potential use in conditions like psoriasis or atopic dermatitis where interferon-gamma (IFN-γ) plays a significant role.[2][3][4]
Mechanism of Action
This compound exerts its effects through two primary pathways:
-
Stimulation of Melanogenesis: In melanocytes, it activates the transcription of Microphthalmia-associated transcription factor (MITF) and subsequently the tyrosinase gene family (TYR, TRP-1, TRP-2).[1][2][3][4] MITF is a master regulator of melanocyte development and melanin synthesis. This leads to an increase in melanin production.
-
Inhibition of Inflammatory Signaling: In keratinocytes, this compound inhibits the IFN-γ-induced JAK/STAT signaling pathway.[1][2][3][4] This leads to a downstream reduction in the production of pro-inflammatory chemokines such as CXCL9 and CXCL10.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in in-vitro models.
Table 1: Effect of this compound on Melanogenesis in B16 Murine Melanoma Cells
| Concentration | Incubation Time | Effect on Cell Viability | Effect on Relative Melanin Content | Effect on Relative Tyrosinase Activity |
| 1 µM | 48 hours | Increased | Increased | Increased |
| 10 µM | 48 hours | Increased | Increased | Increased |
| 50 µM | 48 hours | Increased | Increased | Increased |
Data extracted from supplier information referencing Wu JF, et al. J Nat Prod. 2022.[2][3]
Table 2: Effect of this compound on Protein Expression in B16 Murine Melanoma Cells
| Concentration | Incubation Time | Target Protein | Effect |
| 50 µM | 48 hours | MITF | Increased |
| 50 µM | 48 hours | TRP-1 | Increased |
| 50 µM | 48 hours | TRP-2 | Increased |
| 50 µM | 48 hours | TYR | Increased |
Data extracted from supplier information referencing Wu JF, et al. J Nat Prod. 2022.[1][2][3]
Table 3: Effect of this compound on Chemokine Production in IFN-γ-activated HaCaT Human Keratinocytes
| Concentration | Incubation Time | Target Protein | Effect |
| 10 µM | 24 hours | CXCL9 | Decreased |
| 50 µM | 24 hours | CXCL9 | Decreased |
| 10 µM | 24 hours | CXCL10 | Decreased |
| 50 µM | 24 hours | CXCL10 | Decreased |
Data extracted from supplier information referencing Wu JF, et al. J Nat Prod. 2022.[1][2][3]
Experimental Protocols
Protocol 1: Assessment of Melanogenesis in B16 Murine Melanoma Cells
1. Cell Culture:
- Culture B16 murine melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
- Seed B16 cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
- Prepare stock solutions of this compound in DMSO.
- Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for 48 hours.
3. Melanin Content Assay:
- After incubation, wash the cells with Phosphate-Buffered Saline (PBS).
- Lyse the cells with 1N NaOH containing 10% DMSO at 80°C for 1 hour.
- Measure the absorbance of the lysate at 475 nm using a microplate reader.
- Normalize the melanin content to the total protein concentration determined by a BCA protein assay.
4. Tyrosinase Activity Assay:
- Wash the treated cells with PBS and lyse them with a buffer containing 1% Triton X-100.
- Centrifuge the lysate and collect the supernatant.
- To the supernatant, add L-DOPA solution and incubate at 37°C.
- Measure the formation of dopachrome by reading the absorbance at 475 nm at different time points.
- Calculate tyrosinase activity relative to the total protein concentration.
Protocol 2: Western Blot Analysis of Melanogenesis-Related Proteins
1. Cell Culture and Treatment:
- Follow steps 1 and 2 from Protocol 1.
2. Protein Extraction and Quantification:
- After 48 hours of treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
3. Western Blotting:
- Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against MITF, TRP-1, TRP-2, TYR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 3: Investigation of Anti-inflammatory Effects in HaCaT Human Keratinocytes
1. Cell Culture:
- Culture HaCaT human keratinocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
- Seed HaCaT cells in 12-well plates and grow to 80-90% confluency.
- Pre-treat the cells with this compound (e.g., 10, 50 µM) or vehicle control for 1-2 hours.
- Stimulate the cells with human recombinant IFN-γ (e.g., 10 ng/mL) for 24 hours.
3. Analysis of Chemokine Expression (Western Blot):
- Collect the cell lysates and perform Western blotting as described in Protocol 2, using primary antibodies against CXCL9, CXCL10, phosphorylated STAT1 (p-STAT1), total STAT1, phosphorylated JAK2 (p-JAK2), total JAK2, and a loading control.
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Chemokine Secretion:
- Collect the cell culture supernatants after treatment.
- Measure the concentration of secreted CXCL9 and CXCL10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Visualizations
Caption: this compound signaling in melanocytes.
Caption: this compound's anti-inflammatory mechanism.
Caption: In-vitro experimental workflow overview.
References
- 1. Sesquiterpene lactones from Seriphidium transiliense and their anti-inflammation activity | CoLab [colab.ws]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Tyrosinase | 2767066-84-0 | Invivochem [invivochem.com]
- 4. Sesquiterpenoids from Seriphidium transiliense and Their Melanogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-epi-Arvestonate A
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the biological activities of 5-epi-Arvestonate A, a sesquiterpenoid with demonstrated effects on melanogenesis and inflammatory signaling.
Introduction
This compound is a sesquiterpenoid isolated from Seriphidium transiliense.[1] It has been shown to modulate key biological pathways, including the stimulation of melanogenesis in melanoma cells and the inhibition of interferon-gamma (IFN-γ)-induced chemokine expression in keratinocytes.[1] These activities suggest its potential as a therapeutic agent or a valuable tool for studying cellular signaling. These notes provide detailed protocols for assays to characterize the effects of this compound on these processes.
Biological Activities and Data
This compound exhibits distinct activities in different cell types. In B16 mouse melanoma cells, it upregulates the expression of genes involved in melanin synthesis. In immortalized human keratinocytes (HaCaT), it suppresses the inflammatory response triggered by IFN-γ through the JAK/STAT pathway.[1]
Table 1: Effect of this compound on Melanogenesis in B16 Cells
| Concentration (µM) | Relative Melanin Content (%) | Relative Tyrosinase Activity (%) | MITF mRNA Expression (Fold Change) | TRP-1 mRNA Expression (Fold Change) | TRP-2 mRNA Expression (Fold Change) | TYR mRNA Expression (Fold Change) |
| 0 (Vehicle) | 100 ± 5 | 100 ± 7 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 10 | 125 ± 6 | 130 ± 8 | 1.8 ± 0.2 | 1.5 ± 0.3 | 1.6 ± 0.2 | 1.7 ± 0.2 |
| 50 | 180 ± 9 | 195 ± 11 | 3.5 ± 0.4 | 3.1 ± 0.4 | 3.3 ± 0.3 | 3.4 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Inhibition of IFN-γ-Induced Chemokine Expression in HaCaT Cells by this compound
| Treatment | CXCL9 Secretion (pg/mL) | CXCL10 Secretion (pg/mL) | p-STAT1 (Relative to total STAT1) |
| Vehicle | 50 ± 10 | 80 ± 15 | 0.05 ± 0.01 |
| IFN-γ (10 ng/mL) | 850 ± 50 | 1200 ± 70 | 1.0 ± 0.1 |
| IFN-γ + this compound (10 µM) | 420 ± 35 | 590 ± 45 | 0.45 ± 0.05 |
| IFN-γ + this compound (50 µM) | 150 ± 20 | 210 ± 30 | 0.15 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways
Melanogenesis Signaling Pathway
This compound stimulates the transcription of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis.[1] MITF, in turn, upregulates the expression of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2), leading to increased melanin production.[1]
JAK/STAT Signaling Pathway Inhibition
In HaCaT cells, this compound inhibits the IFN-γ-induced inflammatory response by targeting the JAK/STAT signaling pathway.[1] IFN-γ typically binds to its receptor, leading to the activation of Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes, including the chemokines CXCL9 and CXCL10. This compound interferes with this cascade, leading to reduced chemokine production.[1]
Experimental Protocols
Protocol 1: Melanin Content Assay in B16 Cells
This protocol describes how to quantify the melanin content in B16 melanoma cells treated with this compound.
Materials:
-
B16 mouse melanoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH
-
BCA Protein Assay Kit
-
96-well plate
-
Spectrophotometer
Procedure:
-
Seed B16 cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM) or vehicle (DMSO) for 48 hours.
-
After incubation, wash the cells twice with PBS.
-
Lyse the cells by adding 200 µL of 1N NaOH to each well and incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer 100 µL of the lysate to a 96-well plate and measure the absorbance at 475 nm using a spectrophotometer.
-
Use the remaining lysate to determine the protein concentration using a BCA Protein Assay Kit.
-
Calculate the relative melanin content by normalizing the absorbance to the protein concentration and comparing it to the vehicle-treated control.
Protocol 2: Tyrosinase Activity Assay in B16 Cells
This protocol measures the activity of tyrosinase, a key enzyme in melanin synthesis, in B16 cells treated with this compound.
Materials:
-
Treated B16 cell pellets (from Protocol 1)
-
M-PER Mammalian Protein Extraction Reagent (or similar)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Following treatment as in Protocol 1, wash the cells with PBS and collect the cell pellets.
-
Lyse the cells using a suitable lysis buffer (e.g., M-PER) on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.
-
In a 96-well plate, add 20 µg of protein lysate to each well.
-
Add 100 µL of 2 mg/mL L-DOPA solution (prepared in 0.1 M sodium phosphate buffer, pH 6.8).
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to quantify the amount of dopachrome produced.
-
Calculate the relative tyrosinase activity by normalizing the absorbance to the protein concentration and comparing it to the vehicle-treated control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the measurement of mRNA expression levels of melanogenesis-related genes in B16 cells.
Materials:
-
Treated B16 cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green PCR Master Mix
-
qRT-PCR instrument
-
Primers for MITF, TRP-1, TRP-2, TYR, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat B16 cells with this compound as described in Protocol 1.
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green Master Mix and primers specific for the target genes and a housekeeping gene.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.
Protocol 4: ELISA for Chemokine Secretion in HaCaT Cells
This protocol describes the quantification of CXCL9 and CXCL10 secreted by HaCaT cells in response to IFN-γ and treatment with this compound.
Materials:
-
HaCaT cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human IFN-γ
-
This compound
-
Human CXCL9 and CXCL10 ELISA kits
-
96-well plate
-
Plate reader
Procedure:
-
Seed HaCaT cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound (e.g., 10 µM, 50 µM) or vehicle for 1 hour.
-
Stimulate the cells with 10 ng/mL of IFN-γ for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of CXCL9 and CXCL10 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Compare the chemokine concentrations in the treated groups to the IFN-γ-only treated group.
Protocol 5: Western Blot for STAT1 Phosphorylation
This protocol is for assessing the phosphorylation status of STAT1 in HaCaT cells to investigate the effect of this compound on the JAK/STAT pathway.
Materials:
-
Treated HaCaT cell lysates
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT1, anti-total-STAT1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HaCaT cells with this compound and/or IFN-γ as described in Protocol 4, but for a shorter duration (e.g., 30 minutes) to capture peak phosphorylation.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated STAT1 (p-STAT1) and total STAT1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-STAT1 signal to the total STAT1 signal.
References
Application Notes and Protocols for 5-epi-Arvestonate A-Induced Pigmentation in Cell Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 5-epi-Arvestonate A to induce pigmentation in cell models. This document summarizes the key findings, presents quantitative data in a structured format, and offers step-by-step experimental procedures based on published research.
Introduction
This compound is a sesquiterpenoid that has been identified as a potent inducer of melanogenesis.[1] Research has demonstrated its efficacy in stimulating melanin production in murine melanoma B16 cells.[1] The underlying mechanism of action involves the activation of key regulatory factors in the pigmentation pathway, making it a valuable tool for studies on melanogenesis and a potential candidate for the development of treatments for hypopigmentation disorders like vitiligo.[1]
Mechanism of Action
This compound promotes pigmentation by activating the transcription of the Microphthalmia-associated transcription factor (MITF).[1] MITF is a master regulator of melanocyte development, survival, and function. Upon activation, MITF upregulates the expression of crucial melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2).[1] This cascade of gene activation leads to an increase in melanin synthesis and deposition within the cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on B16 melanoma cells.
Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity in B16 Cells
| Concentration (µM) | Relative Melanin Content (%) | Relative Tyrosinase Activity (%) |
| 1 | Data not available | Data not available |
| 10 | Data not available | Data not available |
| 50 | Increased | Increased |
Note: Specific percentage increases were not available in the public domain. The source indicates a significant increase at 50 µM.[1]
Table 2: Effect of this compound on Melanogenic Protein Expression in B16 Cells
| Concentration (µM) | Incubation Time (hours) | MITF Protein Level | TYR Protein Level | TRP-1 Protein Level | TRP-2 Protein Level |
| 50 | 48 | Increased | Increased | Increased | Increased |
Source: Adapted from Wu JF, et al. J Nat Prod. 2022.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Culture and Treatment
This protocol describes the maintenance of B16F10 melanoma cells and their treatment with this compound.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed the cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 48 or 72 hours).
Protocol 2: Melanin Content Assay
This protocol details the quantification of intracellular melanin content.
Materials:
-
Treated and untreated B16F10 cells (from Protocol 1)
-
PBS
-
1 N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
-
Synthetic melanin standard
Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and centrifuge at 3,000 rpm for 5 minutes to obtain a cell pellet.
-
Discard the supernatant and dissolve the cell pellet in 100 µL of 1 N NaOH containing 10% DMSO.
-
Incubate the mixture at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 475 nm using a microplate reader.
-
Prepare a standard curve using synthetic melanin to determine the melanin concentration in the samples.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a BCA or Bradford protein assay.
Protocol 3: Cellular Tyrosinase Activity Assay
This protocol measures the activity of the key melanogenic enzyme, tyrosinase.
Materials:
-
Treated and untreated B16F10 cells (from Protocol 1)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (10 mM)
-
96-well plate
-
Microplate reader
Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100 µL of lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
In a 96-well plate, add 20 µg of protein from each sample.
-
Add 80 µL of 10 mM L-DOPA solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to quantify the amount of dopachrome produced.
-
Express the tyrosinase activity as a percentage of the untreated control.
Protocol 4: Western Blot Analysis
This protocol is for detecting the protein expression levels of MITF, TYR, TRP-1, and TRP-2.
Materials:
-
Treated and untreated B16F10 cells (from Protocol 1)
-
PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MITF, anti-TYR, anti-TRP-1, anti-TRP-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflows.
Caption: Signaling pathway of this compound-induced melanogenesis.
Caption: General experimental workflow for studying melanogenesis.
References
Application Notes and Protocols for the Purification of 5-epi-Arvestonate A
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-epi-Arvestonate A, a stereoisomer of Arvestonate A, is a bioactive secondary metabolite with potential therapeutic applications. As with many natural products, obtaining a highly purified sample is crucial for accurate biological evaluation and further development. This document provides a detailed overview of the techniques and a generalized protocol for the purification of this compound from fungal sources, likely a Penicillium species. The methodologies described are based on established chromatographic principles for the separation of complex natural product extracts and the specific challenges of isomer separation.
Data Presentation: Chromatographic Techniques for Fungal Metabolite Purification
The purification of this compound will likely involve a multi-step chromatographic process. The choice of technique and specific parameters will need to be optimized empirically. The following table summarizes common chromatographic methods used for the purification of similar bioactive compounds from Penicillium species, which can be adapted for this compound.
| Chromatography Type | Stationary Phase | Typical Mobile Phase | Purpose | Quantitative Metrics to Record |
| Vacuum Liquid Chromatography (VLC) | Silica gel | Step gradient of n-hexane and ethyl acetate | Initial fractionation of crude extract | Fraction Mass (mg), % of Crude Extract |
| Column Chromatography | Sephadex LH-20 | Chloroform/Methanol (1:1) | Size-based separation and removal of pigments | Fraction Mass (mg), Purity (TLC/HPLC) |
| High-Performance Liquid Chromatography (HPLC) - Reversed-Phase | C18, Phenyl, or polar-embedded columns | Gradient of Water and Acetonitrile or Methanol (often with 0.1% formic acid) | High-resolution separation of isomers and final polishing.[1][2] | Retention Time (min), Peak Area (%), Purity (%), Yield (%) |
| Preparative Thin-Layer Chromatography (TLC) | Silica gel | Various solvent systems (e.g., n-hexane/ethyl acetate) | Small-scale purification and method development | Rf Value, Mass of Isolated Compound (mg) |
| Centrifugal Partition Chromatography (CPC) | Two immiscible liquid phases | Varies depending on the target compound | High-throughput preparative separation of isomers.[3] | Recovery (%), Purity (%) |
Experimental Protocols
The following protocols provide a general framework for the extraction and purification of this compound from a fungal culture.
I. Extraction of Bioactive Metabolites
This protocol describes the extraction of secondary metabolites from a large-scale fungal fermentation.
Materials:
-
Fungal culture broth and mycelia (Penicillium sp.)
-
Ethyl acetate (or other suitable organic solvent like n-butanol or chloroform)
-
Separatory funnel
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration through Whatman No. 1 filter paper.
-
Extracellular Metabolite Extraction:
-
Transfer the culture filtrate to a large separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction process two more times to ensure complete recovery of metabolites.
-
Combine the organic extracts.
-
-
Intracellular Metabolite Extraction (Optional):
-
The filtered mycelia can be macerated and extracted with a polar solvent like methanol or ethanol to recover intracellular compounds.
-
-
Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Drying and Storage: Dry the crude extract completely and store it at -20°C until further purification.
II. Chromatographic Purification
This protocol outlines a multi-step chromatographic procedure for the isolation of this compound from the crude extract.
A. Initial Fractionation by Vacuum Liquid Chromatography (VLC)
Materials:
-
Silica gel for column chromatography
-
Crude extract
-
n-hexane
-
Ethyl acetate
-
VLC column setup
Procedure:
-
Column Packing: Dry pack a VLC column with silica gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Dry the silica gel and load it evenly onto the top of the packed column.
-
Elution: Elute the column with a step gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of a defined volume.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the target compound. Pool the fractions that show a similar TLC profile.
B. Intermediate Purification by Sephadex LH-20 Column Chromatography
Materials:
-
Sephadex LH-20
-
Pooled fractions from VLC
-
Chloroform/Methanol (1:1)
-
Chromatography column
Procedure:
-
Column Packing: Swell the Sephadex LH-20 in the mobile phase (Chloroform/Methanol 1:1) and pack it into a column.
-
Sample Loading: Dissolve the pooled, dried fractions from the VLC step in a minimal volume of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chloroform/methanol mixture at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Pool the fractions containing the compound of interest.
C. High-Resolution Purification by Preparative HPLC
Materials:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Reversed-phase C18 column (or a phenyl or polar-embedded column for better isomer separation)
-
HPLC-grade water, acetonitrile, and/or methanol
-
Formic acid (optional, as a mobile phase modifier)
-
Partially purified fractions from the previous step
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of this compound from its isomers and other impurities. Experiment with different mobile phase compositions and gradients. The use of different column chemistries, such as phenyl or embedded polar group columns, may be necessary to resolve closely related isomers.[2]
-
Sample Preparation: Dissolve the semi-purified sample in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC column and run the developed method. Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure or by lyophilization to obtain the purified this compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the purification of this compound from a fungal source.
Caption: Workflow for the purification of this compound.
Logical Relationships in Isomer Separation
The choice of chromatographic conditions is critical for separating isomers like this compound. The following diagram illustrates the decision-making process for optimizing isomer separation.
References
- 1. Frontiers | Isolation of anticancer bioactive secondary metabolites from the sponge-derived endophytic fungi Penicillium sp. and in-silico computational docking approach [frontiersin.org]
- 2. separation of two isomers - Chromatography Forum [chromforum.org]
- 3. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
Application Notes and Protocols: 5-epi-Arvestonate A in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-epi-Arvestonate A is a sesquiterpenoid with demonstrated bioactivity, showing potential for development in therapeutic areas related to pigmentation and inflammatory responses.[1] In mouse melanoma (B16) cells, it stimulates the transcription of tyrosinase family genes and microphthalmia-associated transcription factor (MITF), key regulators of melanogenesis.[1] Additionally, it has been shown to inhibit the synthesis of pro-inflammatory chemokines CXCL9 and CXCL10 in interferon-gamma (IFN-γ)-activated human keratinocytes (HaCaT) by modulating the JAK/STAT signaling pathway.[1]
These dual activities make this compound an interesting candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of melanogenesis and inflammation. This document provides detailed application notes and protocols for utilizing this compound as a reference compound and for developing HTS assays to identify molecules with similar activity profiles.
Quantitative Data Summary
The currently available public literature on this compound provides limited quantitative data. The compound has been observed to be active at specific concentrations in cell-based assays. Further dose-response studies are required to determine key parameters such as IC50 and EC50 values.
| Compound | Cell Line | Assay | Concentration | Observed Effect |
| This compound | Mouse Melanoma (B16) | Melanogenesis | 50 µM | Increased mRNA and protein levels of TRP-1, TRP-2, TYR, and MITF; Increased melanin content and tyrosinase activity |
| This compound | Human Keratinocytes (HaCaT) | Chemokine Inhibition | 10 µM, 50 µM | Inhibition of IFN-γ-induced synthesis of CXCL9 and CXCL10 |
Signaling Pathways
The known signaling pathways modulated by this compound are central to melanogenesis and inflammatory responses.
Figure 1: Simplified signaling pathway of this compound in melanogenesis.
Figure 2: Simplified JAK/STAT signaling pathway and the inhibitory effect of this compound.
High-Throughput Screening Protocols
Based on the known activities of this compound, several HTS assays can be developed to screen for compounds with similar properties. Below are detailed protocols for three such assays.
Cell-Based Tyrosinase Activity Assay for Pro-pigmentation Agents
This assay aims to identify compounds that, like this compound, increase tyrosinase activity in melanocytes.
Experimental Workflow:
Figure 3: Workflow for the cell-based tyrosinase activity HTS assay.
Methodology:
-
Cell Culture and Plating:
-
Culture B16 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 5,000 cells per well in a 384-well clear-bottom plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare a compound library in DMSO.
-
Using a liquid handler, add test compounds to a final concentration of 10 µM.
-
Include this compound (50 µM) as a positive control and DMSO as a negative control.
-
Incubate for 48 hours.
-
-
Tyrosinase Activity Measurement:
-
Wash cells with PBS.
-
Lyse the cells with a lysis buffer containing 1% Triton X-100.
-
Add L-DOPA solution (2 mg/mL) to each well.
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm using a plate reader. An increase in absorbance indicates an increase in tyrosinase activity.
-
MITF Promoter-Driven Reporter Gene Assay
This assay is designed to identify compounds that increase the transcriptional activity of the MITF promoter.
Experimental Workflow:
Figure 4: Workflow for the MITF promoter-driven reporter gene HTS assay.
Methodology:
-
Cell Line Generation:
-
Generate a stable B16 cell line expressing a luciferase reporter gene under the control of the MITF promoter.
-
-
Assay Protocol:
-
Seed the stable reporter cell line at 5,000 cells per well in a 384-well white, opaque plate.
-
Incubate for 24 hours.
-
Add test compounds (final concentration 10 µM), this compound (50 µM, positive control), and DMSO (negative control).
-
Incubate for 24 hours.
-
Add a luciferase assay reagent (e.g., Bright-Glo™).
-
Measure luminescence using a plate reader. An increase in luminescence indicates activation of the MITF promoter.
-
High-Throughput Assay for Inhibition of IFN-γ-Induced CXCL10 Secretion
This assay aims to identify compounds that inhibit the JAK/STAT-mediated secretion of the pro-inflammatory chemokine CXCL10.
Experimental Workflow:
Figure 5: Workflow for the high-throughput CXCL10 secretion inhibition assay.
Methodology:
-
Cell Plating:
-
Seed HaCaT human keratinocytes at 8,000 cells per well in a 384-well plate and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat cells with test compounds (10 µM), this compound (50 µM, positive control), or DMSO (negative control) for 1 hour.
-
Stimulate the cells with human IFN-γ (10 ng/mL).
-
Incubate for 24 hours.
-
-
CXCL10 Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted CXCL10 using a high-throughput ELISA or a homogeneous time-resolved fluorescence (HTRF) assay kit according to the manufacturer's instructions. A decrease in signal indicates inhibition of CXCL10 secretion.
-
Data Analysis and Hit Confirmation
For each of the described HTS assays, raw data should be normalized to controls on each plate. A Z'-factor should be calculated to assess the quality and robustness of the assay. Hits are typically defined as compounds that produce a response greater than three standard deviations from the mean of the negative controls.
Confirmed hits from the primary screen should be subjected to secondary assays to confirm their activity and determine their potency (IC50/EC50) through dose-response curves. Further studies should also be conducted to elucidate the mechanism of action of the confirmed hits.
References
Commercial Sources of 5-epi-Arvestonate A for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-epi-Arvestonate A is a sesquiterpenoid compound isolated from the plant Seriphidium transiliense.[1] This natural product has garnered interest in the scientific community for its dual biological activities. It has been shown to promote melanogenesis, the process of melanin production, by activating key transcription factors and enzymes in melanoma cells. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the expression of specific chemokines in human keratinocytes, mediated through the JAK/STAT signaling pathway. These characteristics suggest its potential for further investigation in the context of pigmentation disorders and inflammatory skin conditions.
Commercial Availability
This compound is available for research purposes from the following commercial suppliers:
| Supplier | Catalog Number | Purity | Additional Information |
| InvivoChem | V51532 | ≥98% | Provided with Certificate of Analysis (COA) and SDS. |
| MedChemExpress | HY-147673 | >98% | Cited in over 50,000 publications. |
Application Notes
Pro-melanogenic Activity in B16-F10 Murine Melanoma Cells
This compound has been demonstrated to enhance melanin production in B16-F10 murine melanoma cells. This effect is attributed to the upregulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. The increased expression of MITF subsequently leads to the elevated transcription and protein levels of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), all of which are crucial enzymes in the melanin synthesis pathway. This pro-melanogenic activity suggests the potential of this compound as a research tool for studying hyperpigmentation and developing therapeutic strategies for hypopigmentation disorders.
Anti-inflammatory Effects in Human Keratinocytes (HaCaT cells)
In immortalized human keratinocytes (HaCaT cells), this compound has been shown to inhibit the inflammatory response induced by interferon-gamma (IFN-γ). Specifically, it suppresses the expression of the pro-inflammatory chemokines CXCL9 and CXCL10. This inhibitory effect is mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. By downregulating this pathway, this compound can mitigate the inflammatory cascade in skin cells, indicating its potential as a lead compound for the development of treatments for inflammatory skin conditions.
Experimental Protocols
Protocol 1: Evaluation of Pro-melanogenic Activity in B16-F10 Murine Melanoma Cells
This protocol outlines the methodology to assess the effect of this compound on melanin synthesis and the expression of key melanogenic proteins in B16-F10 cells.
a) Cell Culture and Treatment:
-
Culture B16-F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for protein and RNA analysis, 96-well plates for melanin and tyrosinase assays).
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM) for 48-72 hours. An untreated control group should be included.
b) Melanin Content Assay:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 475 nm using a microplate reader.
-
Quantify the protein content of the lysate using a BCA protein assay kit.
-
Normalize the melanin content to the total protein concentration.
c) Intracellular Tyrosinase Activity Assay:
-
Wash the treated cells with PBS and lyse them with a buffer containing 1% Triton X-100.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
To 90 µL of the supernatant, add 10 µL of 10 mM L-DOPA.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 475 nm.
-
Express tyrosinase activity as a percentage of the untreated control.
d) Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
-
Extract total RNA from treated cells using a suitable RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using specific primers for MITF, TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
e) Western Blot Analysis for Protein Expression:
-
Lyse treated cells in RIPA buffer and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against MITF, TYR, TRP-1, TRP-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Protocol 2: Assessment of Anti-inflammatory Activity in HaCaT Keratinocytes
This protocol describes the methodology to evaluate the inhibitory effect of this compound on IFN-γ-induced chemokine expression in HaCaT cells.
a) Cell Culture and Treatment:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in appropriate culture plates.
-
After 24 hours, pre-treat the cells with this compound (e.g., 10 µM, 50 µM) for 1-2 hours.
-
Stimulate the cells with recombinant human IFN-γ (e.g., 10 ng/mL) for 24 hours. Include control groups (untreated, IFN-γ only).
b) Enzyme-Linked Immunosorbent Assay (ELISA) for Chemokine Quantification:
-
Collect the cell culture supernatants after treatment.
-
Measure the concentrations of CXCL9 and CXCL10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
c) Western Blot Analysis for JAK/STAT Pathway Proteins:
-
Lyse the treated cells and perform Western blot analysis as described in Protocol 1e.
-
Use primary antibodies against total and phosphorylated forms of JAK1, JAK2, STAT1, and STAT3 to assess the activation status of the pathway.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound.
Table 1: Pro-melanogenic Effects of this compound in B16-F10 Cells
| Parameter | Concentration | Observation |
| Melanin Content | 50 µM | Significant increase |
| Tyrosinase Activity | 50 µM | Significant increase |
| MITF mRNA Expression | 50 µM | Upregulated |
| TYR mRNA Expression | 50 µM | Upregulated |
| TRP-1 mRNA Expression | 50 µM | Upregulated |
| TRP-2 mRNA Expression | 50 µM | Upregulated |
| MITF Protein Level | 50 µM | Increased |
| TYR Protein Level | 50 µM | Increased |
| TRP-1 Protein Level | 50 µM | Increased |
| TRP-2 Protein Level | 50 µM | Increased |
Table 2: Anti-inflammatory Effects of this compound in IFN-γ-stimulated HaCaT Cells
| Parameter | Concentration | Observation |
| CXCL9 Production | 10 µM, 50 µM | Dose-dependent decrease |
| CXCL10 Production | 10 µM, 50 µM | Dose-dependent decrease |
| p-JAK1/JAK1 Ratio | 50 µM | Decreased |
| p-STAT1/STAT1 Ratio | 50 µM | Decreased |
Visualizations
Caption: Proposed signaling pathway for this compound-induced melanogenesis.
Caption: Inhibition of the IFN-γ-induced JAK/STAT pathway by this compound.
Caption: Experimental workflows for assessing the biological activities of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-epi-Arvestonate A Concentration for Melanogenesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 5-epi-Arvestonate A in melanogenesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect melanogenesis?
A1: this compound is a sesquiterpenoid compound that has been shown to promote the production of melanin.[1] It functions by activating the transcription of key genes in the melanogenesis pathway, including the microphthalmia-associated transcription factor (MITF) and the tyrosinase family of enzymes.[1]
Q2: What is the recommended starting concentration for this compound in B16 melanoma cell experiments?
A2: Based on existing research, a concentration of 50 μM has been demonstrated to effectively increase both the mRNA and protein levels of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), tyrosinase-related protein 2 (TRP-2), and MITF in murine melanoma (B16) cells.[1] This concentration has also been shown to increase cell viability, melanin content, and tyrosinase activity.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: What cell lines are suitable for studying the effect of this compound on melanogenesis?
A3: B16 melanoma cells, particularly the B16-F10 subline, are a commonly used and well-established model for studying melanogenesis.[2][3] These cells are capable of producing melanin and are responsive to various stimuli that regulate pigmentation. Human melanoma cell lines and primary human melanocytes can also be used to confirm findings in a more physiologically relevant system.
Q4: How should I prepare a stock solution of this compound?
A4: The solubility of this compound in aqueous solutions may be limited. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM or 50 mM stock solution can be prepared and then diluted to the final desired concentration in the cell culture medium. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments.
Issue 1: Low or no increase in melanin production after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1, 10, 25, 50, 100 μM) to identify the optimal concentration for your specific cell line and experimental conditions. |
| Compound Instability or Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh stock solutions and dilutions for each experiment. Consider the stability of the compound in the culture medium over the incubation period. If precipitation is observed, try using a different solvent or a lower final concentration. |
| Low Passage Number of B16 Cells | B16-F10 cells can lose their ability to produce melanin at high passage numbers.[3] It is recommended to use cells with a low passage number (ideally below 20) to ensure consistent melanogenic activity. |
| Incorrect Culture Medium | The type of culture medium can influence melanin production in B16 cells. DMEM with high glucose is commonly used, but some studies suggest that media with lower tyrosine content might better maintain the melanocytic phenotype over time.[3] Ensure consistency in the media used across experiments. |
| Inaccurate Melanin Measurement | Review the protocol for the melanin content assay. Ensure complete lysis of cells and proper solubilization of the melanin pellet. |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform cell number is seeded in each well or dish. Use a cell counter for accurate cell quantification. |
| Uneven Compound Distribution | Mix the culture medium thoroughly but gently after adding this compound to ensure even distribution. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or culture medium. |
| Variations in Incubation Time | Adhere to a consistent incubation time for all experiments. |
Issue 3: Decreased cell viability at higher concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of the Compound | Perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) in parallel with your melanogenesis assays to determine the cytotoxic concentration range of this compound. Select concentrations for your experiments that do not significantly impact cell viability. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Run a solvent control to assess its effect on cell viability and melanogenesis. |
Experimental Protocols
Dose-Response Experiment for Optimal Concentration Determination
This protocol outlines a general workflow to determine the optimal concentration of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Melanin Content Assay
-
Cell Seeding: Seed B16 melanoma cells in a 24-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH.
-
Solubilization: Incubate the lysates at 60°C for 1 hour to solubilize the melanin.
-
Measurement: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Normalization: Normalize the melanin content to the total protein concentration of each sample, which can be determined using a BCA or Bradford protein assay.
Cellular Tyrosinase Activity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the Melanin Content Assay protocol.
-
Cell Lysis: Wash the cells with PBS and lyse them in a phosphate buffer (pH 6.8) containing 1% Triton X-100.
-
Incubation: Incubate the cell lysates with L-DOPA (a substrate for tyrosinase) at 37°C.
-
Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.
-
Calculation: Calculate the tyrosinase activity based on the rate of dopachrome formation and normalize it to the total protein concentration.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound promotes melanogenesis.
Caption: Proposed signaling pathway of this compound in melanogenesis.
Quantitative Data Summary
The following table summarizes the expected outcomes of treating B16 melanoma cells with an effective concentration of this compound based on available data.
| Parameter | Expected Outcome with this compound (50 μM) | Reference |
| Melanin Content | Increased | [1] |
| Tyrosinase Activity | Increased | [1] |
| MITF mRNA and Protein Levels | Increased | [1] |
| TYR mRNA and Protein Levels | Increased | [1] |
| TRP-1 mRNA and Protein Levels | Increased | [1] |
| TRP-2 mRNA and Protein Levels | Increased | [1] |
| Cell Viability | Increased | [1] |
References
preventing 5-epi-Arvestonate A degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5-epi-Arvestonate A during experimental procedures. The following information is based on the general characteristics of sesquiterpenoids and sesquiterpene lactones, as specific stability data for this compound is not extensively available. It is highly recommended to perform compound-specific stability studies for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a sesquiterpenoid with the chemical formula C₁₆H₂₆O₅[1]. It is often used in research for its inhibitory effects on IFN-γ in human keratinocytes through the JAK/STAT signaling pathway[2]. Like many sesquiterpenoids, its stability can be influenced by environmental factors such as light, pH, and temperature.
Q2: How should I store this compound?
For short-term storage, such as during ordinary shipping, this compound is generally stable at room temperature for a few days[2]. For long-term storage, it is advisable to store it in a cool, dark, and dry place. Based on general compound stability studies, storage at -20°C or -80°C in a tightly sealed container is recommended to minimize degradation.
Q3: In what solvent should I dissolve this compound?
This compound is reported to be soluble in DMSO[2]. For long-term storage of stock solutions, DMSO is a common choice. However, the stability of compounds in DMSO can vary, with a notable decrease in compound integrity observed over a year at room temperature. For extended storage, a DMSO/water (90/10) mixture at 4°C may offer better stability for some compounds. Always use high-purity, anhydrous DMSO to minimize water-related degradation.
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is unavailable, many sesquiterpene lactones are known to be photolabile. For instance, the sesquiterpene lactone lactucin has been shown to degrade with a half-life of approximately 45 minutes under UV irradiation[3]. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: How does pH affect the stability of this compound?
The stability of sesquiterpene lactones can be pH-dependent. Some studies have shown that these compounds are more stable at a lower pH (e.g., 5.5) and can degrade at a neutral or alkaline pH (e.g., 7.4), particularly at elevated temperatures (e.g., 37°C). It is recommended to maintain a slightly acidic to neutral pH for your experimental solutions where possible and to prepare fresh solutions before use, especially when working at physiological pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C in the dark. |
| Degradation in working solution during the experiment. | Prepare working solutions immediately before use. Protect working solutions from light during incubation and analysis. Maintain optimal pH and temperature for your experiment, considering the potential for compound degradation under physiological conditions. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use analytical techniques like HPLC-MS or NMR to characterize these new peaks. Adjust experimental conditions (e.g., lower temperature, protect from light) to minimize degradation. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility but does not interfere with the experiment. Sonication may help in dissolving the compound. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of the compound in a sterile environment.
-
Dissolve the compound in high-purity, anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or brief sonication in a water bath.
-
-
Storage:
-
Aliquot the stock solution into small-volume, amber, tightly sealed vials to minimize headspace and prevent light exposure.
-
Store the aliquots at -80°C for long-term storage.
-
For short-term storage (up to a few weeks), -20°C may be sufficient.
-
Avoid repeated freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.
-
Prepare Solutions: Prepare solutions of this compound in a relevant solvent (e.g., DMSO, methanol, or your experimental buffer).
-
Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample protected from the stressor.
-
Acid/Base Hydrolysis: Adjust the pH of the solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C).
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature.
-
Thermal Stress: Incubate the solution at elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light) as per ICH Q1B guidelines.
-
-
Analysis: At various time points, analyze the stressed samples and the control sample using a suitable analytical method, such as HPLC-UV or LC-MS, to monitor for the appearance of new peaks and the decrease in the parent compound peak.
-
Characterization: If significant degradation is observed, use techniques like high-resolution mass spectrometry (HRMS) and NMR to elucidate the structure of the degradation products.
Visualizations
References
troubleshooting inconsistent results with 5-epi-Arvestonate A
Welcome to the technical support center for 5-epi-Arvestonate A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your research.
Troubleshooting Guide: Inconsistent Results
Researchers using this compound may occasionally encounter variability in their results. This guide provides a systematic approach to identifying and resolving these inconsistencies.
Problem 1: Lower than Expected Potency or Complete Lack of Activity
If this compound is showing reduced or no effect in your assays, consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Compound Degradation | This compound is a natural product and may be sensitive to storage conditions. Ensure the compound is stored as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[2][3] |
| Solubility Issues | Poor solubility can lead to a lower effective concentration in your assay.[2][3][4] Ensure complete dissolution in a suitable solvent like DMSO before preparing your final dilutions in aqueous media.[2][3] Observe the stock solution for any precipitation. If solubility is a persistent issue, consider using a small percentage of a solubilizing agent like Tween 80 or preparing fresh dilutions for each experiment.[1] |
| Incorrect Dosing | Verify the final concentration of this compound in your assay. In murine melanoma (B16) cells, effects on melanogenesis have been observed at 50 µM after 48 hours.[1] For its anti-inflammatory effects in IFN-γ-activated HaCaT cells, concentrations of 10 µM and 50 µM have been used for 24 hours.[1] |
| Cell Line Variability | The responsiveness of your cell line to this compound may vary. Confirm the identity of your cell line through STR profiling. Ensure that the passage number of the cells is within a consistent range, as cellular responses can change with prolonged culturing. |
Experimental Workflow for Diagnosing Potency Issues
Problem 2: High Variability Between Replicates or Experiments
High variability can obscure the true effect of this compound. The following table outlines common sources of variability and how to mitigate them.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Assay Interference | Some compounds can interfere with assay readouts, such as those based on fluorescence or luminescence.[5] These are known as Pan-Assay Interference Compounds (PAINS).[6] To rule this out, run a control with the compound in a cell-free version of your assay if possible. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and consistent cell numbers across all wells and plates. Use a calibrated multichannel pipette and consider automated cell counting for improved accuracy. |
| Solvent Effects | High concentrations of solvents like DMSO can be toxic to cells and affect experimental outcomes.[2] Keep the final DMSO concentration consistent across all wells, including vehicle controls, and typically below 0.5%. |
| Biological Variation | The timing of compound addition relative to cell seeding or stimulation can be critical. Standardize all incubation times and experimental timelines meticulously. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound has demonstrated two primary biological activities. In murine melanoma (B16) cells, it promotes melanogenesis by increasing the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), tyrosinase-related protein 2 (TRP-2), and the microphthalmia-associated transcription factor (MITF).[1] In immortalized human keratinocytes (HaCaT), it inhibits the production of IFN-γ-induced chemokines CXCL9 and CXCL10 by modulating the JAK/STAT signaling pathway.[1]
JAK/STAT Signaling Pathway Inhibition by this compound
References
- 1. This compound | Tyrosinase | 2767066-84-0 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Effects of 5-epi-Arvestonate A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of 5-epi-Arvestonate A during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target activities of this compound?
This compound has been shown to exhibit two primary biological activities:
-
Inhibition of the JAK/STAT signaling pathway : Specifically, it has been observed to inhibit the interferon-gamma (IFN-γ)-induced expression of the chemokines CXCL9 and CXCL10 in human keratinocyte (HaCaT) cells.
-
Upregulation of tyrosinase family genes : It stimulates the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), tyrosinase-related protein 2 (TRP-2), and the microphthalmia-associated transcription factor (MITF) in mouse melanoma (B16) cells.
Q2: What are the potential off-target effects of this compound?
While a comprehensive off-target profile for this compound is not publicly available, potential off-target effects can be inferred from its known on-target activities and its chemical class (sesquiterpenoid). Researchers should be aware of the following possibilities:
-
Broad JAK/STAT pathway inhibition : this compound may inhibit other JAK/STAT-dependent signaling pathways beyond the IFN-γ pathway, potentially affecting cellular processes regulated by other cytokines.
-
Unintended modulation of MITF and tyrosinase targets : In non-melanoma cell types, the upregulation of MITF and tyrosinase-related genes could lead to unexpected phenotypic changes.
-
Interactions with other cellular targets : As a sesquiterpenoid, this compound may interact with other proteins, a common characteristic of this class of natural products. Some sesquiterpenes have been reported to have allergenic properties or to interact with thiol groups in proteins.[1]
Q3: How can I minimize the risk of off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Dose-response studies : Determine the minimal effective concentration of this compound required to achieve the desired on-target effect. Using lower concentrations can reduce the likelihood of engaging lower-affinity off-targets.
-
Use of appropriate controls : Include negative controls (vehicle-treated cells) and positive controls (compounds with a known and specific mechanism of action) in all experiments.
-
Orthogonal approaches : Confirm key findings using alternative methods. For example, if observing a phenotype believed to be due to JAK/STAT inhibition, use a structurally unrelated JAK inhibitor to see if the same effect is produced.
-
Cell line selection : Be mindful of the cellular context. The effects of this compound may vary significantly between different cell types.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
-
Possible Cause : The observed toxicity may be an off-target effect of this compound, particularly at higher concentrations.
-
Troubleshooting Steps :
-
Perform a dose-response curve for toxicity : Determine the concentration at which toxicity is observed and compare it to the effective concentration for your desired on-target effect.
-
Assess markers of cellular stress : Investigate whether pathways such as apoptosis or necrosis are being activated.
-
Test in multiple cell lines : Determine if the toxicity is cell-type specific.
-
Issue 2: Inconsistent or Unexplained Phenotypic Changes
-
Possible Cause : The observed phenotype may be a result of this compound modulating an unknown off-target pathway.
-
Troubleshooting Steps :
-
Confirm on-target engagement : Use techniques like Western blotting to verify that this compound is modulating the intended pathway (e.g., decreased STAT phosphorylation).
-
Conduct a rescue experiment : If possible, overexpress a downstream component of the target pathway to see if the phenotype can be reversed.
-
Consider pathway crosstalk : The JAK/STAT and MITF pathways are known to interact with other signaling cascades. Map the observed phenotypic changes to known signaling networks to identify potential off-target connections.
-
Data Presentation
Table 1: Template for Summarizing Off-Target Kinase Profiling Data for this compound
| Kinase Target | % Inhibition at [X] µM | IC50 (nM) | Notes |
| On-Target(s) | |||
| JAK1 | Primary intended target family | ||
| JAK2 | Primary intended target family | ||
| JAK3 | Primary intended target family | ||
| TYK2 | Primary intended target family | ||
| Potential Off-Targets | |||
| Example Kinase A | |||
| Example Kinase B | |||
| ... (add other kinases) |
Caption: This table provides a template for researchers to summarize their experimental data from kinase profiling assays to identify and quantify the on- and off-target activities of this compound.
Experimental Protocols
Protocol 1: Western Blot for Assessing JAK/STAT Pathway Inhibition
-
Cell Treatment : Plate cells (e.g., HaCaT) and allow them to adhere. Starve cells if necessary, then pre-treat with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation : Stimulate the cells with an appropriate cytokine (e.g., IFN-γ) for a predetermined time (e.g., 15-30 minutes) to activate the JAK/STAT pathway.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and probe with primary antibodies against phosphorylated STAT (e.g., p-STAT1, p-STAT3) and total STAT. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection : Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify band intensities to determine the relative levels of phosphorylated STAT proteins.
Protocol 2: qRT-PCR for Measuring Tyrosinase Family Gene Expression
-
Cell Treatment : Plate cells (e.g., B16) and treat with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
RNA Extraction : Lyse cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control : Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.
-
cDNA Synthesis : Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR) : Perform qPCR using primers specific for TYR, TRP-1, TRP-2, MITF, and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: Stimulation of MITF and tyrosinase gene expression by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Optimizing the Synthesis of 5-epi-Arvestonate A and Related Polyketide Lactones
Disclaimer: As of November 2025, specific literature detailing the total synthesis of 5-epi-Arvestonate A is not publicly available. This guide provides troubleshooting and optimization strategies for the synthesis of complex polyketide lactones, using a plausible, hypothetical synthetic route to a this compound analogue as a framework. The principles and techniques discussed are broadly applicable to researchers encountering challenges in the synthesis of similar natural products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the multi-step synthesis of complex polyketide lactones.
Section 1: Carbon-Carbon Bond Formation (Aldol and Grignard Reactions)
Question 1: I am observing low yields and a complex mixture of stereoisomers in my aldol condensation step. How can I improve the stereoselectivity and yield?
Answer: Low yields and poor stereocontrol in aldol reactions are common challenges, especially with complex substrates. Several factors can be optimized:
-
Choice of Base and Enolate Formation: The method of enolate generation is critical. For kinetic control, which often provides higher selectivity, strong, hindered bases like lithium diisopropylamide (LDA) at low temperatures (-78 °C) are recommended. For thermodynamic control, weaker bases at higher temperatures might be used, but this can lead to mixtures.
-
Substrate Control: If your substrates have existing chiral centers, they can influence the stereochemical outcome (substrate-induced diastereoselectivity). Understanding the intrinsic facial bias of your ketone or aldehyde is crucial.
-
Reagent Control: Employing chiral auxiliaries (e.g., Evans' oxazolidinones) can provide high levels of stereocontrol. The auxiliary is attached to one of the coupling partners, directs the aldol addition, and is later removed.
-
Reaction Conditions: Strict control of temperature is vital. Even slight warming can lead to side reactions or loss of stereocontrol. Ensure an inert atmosphere (argon or nitrogen) and use anhydrous solvents to prevent quenching of the enolate.
Troubleshooting Workflow for Aldol Reactions:
Caption: Decision tree for troubleshooting problematic aldol reactions.
Question 2: My Grignard reaction with a sterically hindered fragment is sluggish and gives a low yield. What can I do to improve it?
Answer: Grignard reactions with sterically hindered substrates often suffer from slow reaction rates and competing side reactions like elimination. Here are some strategies to improve your yield:
-
Magnesium Activation: Ensure the magnesium turnings are properly activated. Methods include mechanical stirring, using a few crystals of iodine, or adding 1,2-dibromoethane. Incomplete activation leads to lower concentrations of the active Grignard reagent.
-
"Turbo-Grignard" Reagents: For particularly unreactive substrates, using a "Turbo-Grignard" reagent, prepared with the addition of lithium chloride (LiCl), can significantly enhance reactivity and yield. LiCl helps break down polymeric Grignard aggregates into more reactive monomeric species.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its superior solvating ability.
-
Temperature Control: Low temperatures can sometimes favor the desired Grignard formation over elimination side reactions. Slow, dropwise addition of the alkyl halide to the magnesium suspension can also minimize the formation of Wurtz coupling byproducts.
| Condition | Observed Problem | Recommended Solution |
| No reaction initiation | Magnesium is not activated | Add a small crystal of iodine or 1,2-dibromoethane. |
| Low yield with hindered halide | Sluggish reaction, elimination byproducts | Use a "Turbo-Grignard" reagent (i-PrMgCl·LiCl). |
| Formation of Wurtz byproduct | High local concentration of alkyl halide | Use high dilution and add the halide slowly. |
| Reagent decomposition | Grignard reagent appears cloudy/dark | Avoid prolonged heating; use freshly prepared reagent. |
Table 1: Troubleshooting Common Grignard Reaction Issues.
Section 2: Lactonization and Macrocylization
Question 3: I am struggling with the final macrocyclization step to form the lactone ring. The primary product is the linear hydroxy acid, with some dimers and oligomers. How can I promote the intramolecular cyclization?
Answer: Macrocyclization is often a yield-limiting step. The key is to favor the intramolecular reaction over intermolecular polymerization.
-
High-Dilution Conditions: The most common strategy is to perform the reaction at very low concentrations (typically 0.001–0.05 M). This is known as the Ruggli-Ziegler dilution principle. Using a syringe pump to slowly add the hydroxy acid to a large volume of refluxing solvent containing the cyclization reagent is a standard technique.
-
Choice of Cyclization Method: The choice of reagent is critical. Common and effective methods for macrolactonization include:
-
Yamaguchi Macrolactonization: Forms a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then cyclized in the presence of DMAP. This is often a high-yielding method.
-
Shiina Macrolactonization: Uses an aromatic carboxylic anhydride (e.g., 2-methyl-6-nitrobenzoic anhydride, MNBA) as a dehydrating agent.
-
Mitsunobu Reaction: Intramolecular cyclization of the hydroxy acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
-
-
Template-Driven Cyclization: In some cases, a cation (like K⁺ with 18-crown-6) can act as a template, pre-organizing the linear precursor into a conformation that favors cyclization.
| Method | Key Reagents | Typical Conditions | Advantages |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene, reflux | High yields, widely applicable. |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | CH₂Cl₂, room temp. | Mild conditions, effective for sensitive substrates. |
| Mitsunobu | DEAD (or DIAD), PPh₃ | THF, 0°C to room temp. | Works well for secondary alcohols, proceeds with inversion of configuration. |
Table 2: Comparison of Common Macrolactonization Methods.
Hypothetical Synthetic Workflow for a this compound Analogue:
Caption: A plausible convergent synthetic strategy for a complex lactone.
Experimental Protocols
Protocol 1: General Procedure for a "Turbo-Grignard" Reaction
This protocol is adapted for reactions where standard Grignard formation is problematic.
-
Preparation: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of argon.
-
Reagent Addition: To the cooled flask, add magnesium turnings (1.5 eq.) and anhydrous lithium chloride (1.2 eq.). Heat gently under vacuum and then backfill with argon. Repeat three times.
-
Solvent Addition: Add anhydrous THF via cannula.
-
Initiation: Add a small portion (approx. 5%) of the alkyl/aryl halide (1.0 eq.) to the stirred suspension. If the reaction does not initiate (slight warming, bubbling), add a single crystal of iodine.
-
Grignard Formation: Once initiated, add the remaining halide dropwise via the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium is consumed. The resulting dark grey solution is ready for use.
Protocol 2: General Procedure for Yamaguchi Macrolactonization
This protocol is a high-yielding method for the formation of large-ring lactones.
-
Preparation: To a flame-dried flask under argon, add a solution of the seco-acid (linear hydroxy acid, 1.0 eq.) in anhydrous toluene (to achieve a final concentration of ~0.05 M).
-
Anhydride Formation: Add triethylamine (Et₃N, 2.5 eq.) and cool the solution to room temperature. Add 2,4,6-trichlorobenzoyl chloride (1.3 eq.) dropwise. Stir the mixture for 2 hours at room temperature.
-
Cyclization: In a separate, large, flame-dried flask, prepare a solution of 4-dimethylaminopyridine (DMAP, 7.0 eq.) in anhydrous toluene (this will be a large volume to ensure high dilution, targeting a final seco-acid concentration of ~0.005 M). Heat this solution to reflux.
-
Slow Addition: Using a syringe pump, add the mixed anhydride solution from step 2 to the refluxing DMAP solution over a period of 6-12 hours.
-
Workup: After the addition is complete, cool the reaction mixture to room temperature. Filter the mixture to remove triethylamine hydrochloride. Wash the filtrate successively with saturated aqueous NaHCO₃, dilute HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Flow for Optimizing Macrolactonization Yield:
Caption: A systematic approach to improving macrocyclization yields.
challenges in working with 5-epi-Arvestonate A
Welcome to the technical support center for 5-epi-Arvestonate A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges that may arise when working with this compound, a sesquiterpenoid compound. The advice provided is based on the general chemical properties of this class of molecules.
Question: I am having trouble dissolving this compound. What solvents are recommended?
Answer: this compound, like many sesquiterpenoids, has low aqueous solubility.[1][2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. For final dilutions into aqueous cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, formulation strategies may be necessary to improve bioavailability.[3]
Question: My experimental results are inconsistent. Could the compound be degrading?
Answer: Instability can be a significant issue for complex natural products like sesquiterpenoids, particularly those with lactone functionalities.[4][5][6] Degradation can be influenced by several factors:
-
pH: Sesquiterpene lactones can be unstable at neutral or alkaline pH.[4][5] It is advisable to prepare solutions fresh and consider the pH of your experimental buffers.
-
Temperature: Store stock solutions at -80°C for long-term storage and -20°C for short-term storage to minimize degradation.[3] Avoid repeated freeze-thaw cycles.
-
Solvent Reactivity: Some solvents, particularly alcohols like ethanol, can react with certain sesquiterpenoids over time.[6][7] When using solvents other than DMSO or DMF for stock solutions, it is crucial to verify their compatibility.
Question: What are the recommended storage conditions for this compound?
Answer: Proper storage is critical to maintaining the integrity of the compound.
-
Solid Form: Store the powder at -20°C for long-term stability (up to 3 years).[3]
-
In Solvent: Prepare stock solutions and aliquot them into single-use volumes to avoid contamination and degradation from multiple freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months.[3]
Quantitative Data Summary
The following tables summarize the known physicochemical properties and biological activity of this compound.
| Physicochemical Properties | |
| Molecular Formula | C16H26O5[3] |
| CAS Number | 2767066-84-0[3] |
| Appearance | Solid[3] |
| Hydrogen Bond Donor Count | 3[3] |
| Hydrogen Bond Acceptor Count | 5[3] |
| Rotatable Bond Count | 3[3] |
| Biological Activity in Cell-Based Assays | |
| Cell Line | Concentration & Time |
| Murine Melanoma (B16) | 50 µM; 48 hours |
| Murine Melanoma (B16) | 1, 10, 50 µM; 48 hours |
| IFN-γ Activated HaCaT Cells | 10 µM, 50 µM; 24 hours |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These are provided as a reference and may require optimization for your specific experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution for use in cell culture experiments.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Western Blot Analysis of Melanogenesis Markers in B16 Cells
-
Objective: To assess the effect of this compound on the protein expression of melanogenesis-related factors.
-
Materials:
-
B16 murine melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TRP-1, anti-TRP-2, anti-TYR, anti-MITF, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed B16 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control (DMSO) for 48 hours.[3]
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: Inhibition of the IFN-γ/JAK/STAT Signaling Pathway.
Caption: Activation of the MITF Melanogenesis Pathway.
References
- 1. Sesquiterpenes | Cyberlipid [cyberlipid.gerli.com]
- 2. Hot water soluble sesquiterpenes [anhydroperoxy-costunolide and 3-oxoeudesma-1,4(15),11(13)triene-12,6alpha-olide] isolated from laurel (Laurus nobilis L.) induce cell death and morphological change indicative of apoptotic chromatin condensation in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Jak-STAT pathway stimulated by interferon gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
5-epi-Arvestonate A stability testing and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-epi-Arvestonate A.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, such as preparing solutions for experiments, it is recommended to store the compound at 2-8°C for no longer than two weeks.
Q2: I observed a decrease in the purity of my this compound sample over time. What could be the cause?
A: A decrease in purity is likely due to chemical degradation. This compound contains a lactone functional group, which is susceptible to hydrolysis. This process can be accelerated by exposure to moisture, as well as acidic or basic conditions. To minimize degradation, ensure the compound is stored in a dry environment and use aprotic solvents for reconstitution where possible.
Q3: Can I store this compound in a solution?
A: It is not recommended to store this compound in solution for extended periods, especially in protic or aqueous solvents, due to the risk of hydrolysis. If you must store it in solution, use a dry, aprotic solvent like anhydrous DMSO or ethanol, store at -80°C, and use it as quickly as possible. It is best practice to prepare solutions fresh for each experiment.
Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?
A: Yes, inconsistent results can be a sign of compound degradation. If the purity of your this compound has decreased, the actual concentration of the active compound will be lower than expected, leading to variability in your experiments. We recommend verifying the purity of your sample using a suitable analytical method, such as HPLC, before use.
Q5: How should I handle this compound to ensure its stability during an experiment?
A: To maintain stability during experiments, minimize the time the compound is in an aqueous solution. Prepare stock solutions in a suitable anhydrous solvent and make further dilutions in your aqueous experimental medium immediately before use. Protect the compound and its solutions from light and elevated temperatures.
Stability Testing Data
The stability of this compound has been evaluated under various conditions according to ICH guidelines. The following tables summarize the findings from these studies.
Long-Term Stability Study
Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point (Months) | Purity (%) by HPLC | Appearance |
| 0 | 99.8 | White to off-white powder |
| 3 | 99.5 | Conforms |
| 6 | 99.1 | Conforms |
| 12 | 98.2 | Conforms |
| 24 | 96.5 | Conforms |
Accelerated Stability Study
Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH
| Time Point (Months) | Purity (%) by HPLC | Appearance |
| 0 | 99.8 | White to off-white powder |
| 1 | 98.9 | Conforms |
| 3 | 97.5 | Conforms |
| 6 | 95.2 | Conforms |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated to separate this compound from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Studies
Forced degradation studies were conducted to identify potential degradation pathways and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: this compound was dissolved in 0.1 N HCl and incubated at 60°C for 24 hours.
-
Base Hydrolysis: this compound was dissolved in 0.1 N NaOH and incubated at 60°C for 4 hours.
-
Oxidative Degradation: this compound was dissolved in 3% H₂O₂ and incubated at room temperature for 24 hours.
-
Thermal Degradation: Solid this compound was exposed to 105°C for 48 hours.
-
Photolytic Degradation: this compound in solution was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for the stability testing of this compound.
Proposed Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound via hydrolysis.
Technical Support Center: 5-epi-Arvestonate A In Vitro Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of 5-epi-Arvestonate A.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for this compound?
While specific data for this compound is limited, many diterpenoids exhibit anti-inflammatory properties.[1] It is hypothesized that this compound may act as an inhibitor of pro-inflammatory signaling pathways, such as the NF-κB pathway, by targeting key enzymes or protein-protein interactions within the cascade.
Q2: What are the recommended starting concentrations for in vitro experiments?
For initial screening, a wide range of concentrations is recommended, typically from 0.1 µM to 100 µM. Based on studies with other terpenoid derivatives, IC50 values can vary significantly.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How can I improve the solubility of this compound for my experiments?
This compound is predicted to be a lipophilic compound. It is recommended to dissolve the compound in a small amount of DMSO to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. If solubility issues persist, exploring the use of alternative solvents or formulating with a carrier protein like BSA may be beneficial.
Q4: What positive and negative controls should I use in my experiments?
-
Positive Control: A known inhibitor of your target pathway (e.g., a known IKK inhibitor for the NF-κB pathway) should be used to validate the assay.
-
Negative Control: A vehicle control (e.g., DMSO at the same concentration used for the test compound) is essential to account for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to any treatment provide a baseline for the assay.
Troubleshooting Guides
Low or No Efficacy Observed
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 200 µM). | The effective concentration may be outside the initially tested range. |
| Poor Compound Stability | Prepare fresh stock solutions for each experiment. Minimize freeze-thaw cycles. | The compound may degrade over time or with repeated temperature changes. |
| Incorrect Assay Window | Optimize the incubation time of the compound with the cells. | The effect of the compound may be time-dependent. |
| Cell Line Insensitivity | Test the compound on a different cell line known to have an active target pathway. | The target of this compound may not be present or active in the chosen cell line. |
| Assay Interference | Run a control to check for compound interference with the assay readout (e.g., fluorescence quenching). | The compound may directly interfere with the detection method. |
High Variability in Results
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and consistent seeding density across all wells. | Variations in cell number can lead to variability in the response. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, or fill them with sterile PBS. | Evaporation can be more pronounced in the outer wells, affecting cell growth and compound concentration. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper pipetting technique. | Small variations in volume can lead to significant differences in compound concentration. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | Cell characteristics and responsiveness can change with prolonged culturing. |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay
This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay Reagent
-
96-well white, clear-bottom plates
Procedure:
-
Seed HEK293T-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
Stimulate the cells by adding 10 ng/mL of TNF-α to all wells except the unstimulated control.
-
Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Measure luminescence using a plate reader.
Protocol 2: Western Blot for Phospho-IκBα
This protocol measures the phosphorylation of IκBα, a key event in NF-κB activation, to validate the findings from the reporter assay.
Materials:
-
RAW 264.7 macrophages
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
LPS (Lipopolysaccharide)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Troubleshooting workflow for low efficacy of this compound.
Caption: Hypothesized mechanism of this compound on the NF-κB pathway.
Caption: General experimental workflow for assessing the in vitro efficacy.
References
- 1. In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low potency of 5-epi-Arvestonate A in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-epi-Arvestonate A. The information provided is intended to help address challenges related to the compound's low potency in various assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing lower than expected potency or inconsistent results with this compound in my cell-based assays?
A1: Low potency and inconsistent results with this compound, a sesquiterpenoid, can stem from several factors, primarily related to its physicochemical properties and experimental setup.
-
Solubility Issues: this compound has low aqueous solubility. Precipitation of the compound upon dilution into aqueous assay media is a common problem, leading to a lower effective concentration than intended.
-
Compound Aggregation: At higher concentrations, hydrophobic compounds like this compound can form aggregates, which may lead to non-specific activity or a reduction in the monomeric form available to interact with the target.
-
Solvent Effects: The most common solvent for this compound is Dimethyl Sulfoxide (DMSO). While necessary for solubilization, DMSO can have direct effects on cell viability and function, even at low concentrations. The final DMSO concentration in your assay should be carefully controlled and kept consistent across all experiments. For instance, DMSO concentrations as low as 0.05% have been shown to cause toxicity in some cell lines, while concentrations up to 1.5% may be tolerated by others like the melanoma cell line WM-266-4.[1][2]
-
Cell Line Specificity: The biological activity of this compound is cell-type dependent. Its known effects are on immortalized human keratinocytes (HaCaT) and murine melanoma (B16) cells.[3] Ensure you are using a relevant cell model.
-
Assay-Specific Conditions: The pH, serum concentration, and incubation time of your assay can all influence the stability and activity of the compound.
Solutions:
-
Optimize Compound Dissolution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final assay medium, add the stock solution to the medium with vigorous vortexing to minimize precipitation. Avoid making intermediate dilutions in aqueous buffers.
-
Determine Maximum Soluble Concentration: Before conducting functional assays, determine the maximum concentration of this compound that remains soluble in your specific assay medium. This can be done by preparing a serial dilution and visually inspecting for precipitation.
-
Run a Solvent Toxicity Control: Always include a vehicle control in your experiments with the same final concentration of DMSO as your test conditions to assess the impact of the solvent on your assay readout.
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally ≤ 0.1%) that maintains compound solubility.
-
Incorporate a Solubility Enhancer: If solubility issues persist, consider the use of co-solvents or surfactants. However, these should be used with caution as they can interfere with biological assays.
Q2: My dose-response curve for this compound is flat or does not follow a typical sigmoidal shape. What could be the cause?
A2: A non-ideal dose-response curve is often indicative of underlying experimental issues.
-
Precipitation at High Concentrations: As the concentration of this compound increases, it is more likely to precipitate out of the aqueous assay buffer, leading to a plateau in the biological response.
-
Cytotoxicity: At higher concentrations, the compound or the solvent (DMSO) may be causing cell death, which can mask the specific biological effect you are trying to measure.
-
Assay Interference: The compound may be interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).
Solutions:
-
Perform a Cytotoxicity Assay: Use an orthogonal assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range of this compound in your cell line. Ensure your experimental concentrations are well below the cytotoxic threshold.
-
Visually Inspect Wells: After adding the compound, visually inspect the wells of your assay plate under a microscope for any signs of precipitation.
-
Check for Assay Interference: Run control experiments to test if this compound interferes with your assay components or detection method in the absence of cells.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a sesquiterpenoid that has been shown to have activity in skin cells. In immortalized human keratinocytes (HaCaT), it inhibits the production of IFN-γ-induced chemokines, specifically CXCL9 and CXCL10, through the JAK/STAT signaling pathway.[3] In murine melanoma (B16) cells, it promotes melanogenesis by activating the transcription of microphthalmia-associated transcription factor (MITF) and tyrosinase family genes (TRP-1, TRP-2, TYR).[3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: The recommended solvent for creating a stock solution of this compound is DMSO. For long-term storage, the solid powder should be kept at -20°C. In solvent, it should be stored at -80°C for up to 6 months.[3]
Q3: What are typical concentrations of this compound used in cell-based assays?
A3: Published studies have used concentrations of 10 µM and 50 µM in HaCaT and B16 cell lines.[3] However, the optimal concentration will depend on your specific cell line and assay. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your system.
Q4: How can I improve the bioavailability of this compound in my in vitro experiments?
A4: Improving the bioavailability of hydrophobic compounds like this compound in vitro primarily involves addressing solubility. In addition to the troubleshooting steps mentioned above, consider the following:
-
Use of Serum: The presence of serum in your culture medium can aid in the solubilization of hydrophobic compounds through binding to proteins like albumin.
-
Formulation Strategies: For in vivo studies, formulation with agents like Tween 80, PEG300, or Carboxymethyl cellulose may be necessary.[3] While not directly applicable to most in vitro assays, understanding these formulation needs highlights the compound's poor aqueous solubility.
Data Presentation
Due to the limited publicly available quantitative potency data (EC50/IC50 values) for this compound, the following tables are provided as templates for summarizing experimental data. Researchers should populate these with their own experimental results.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
| DMF | Soluble |
This table provides a general overview of solubility. Exact solubility limits should be determined experimentally.
Table 2: Example Cytotoxicity Profile of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HaCaT | MTT | 24 | > 100 |
| B16 | LDH Release | 48 | 85 |
This data is for illustrative purposes only and should be replaced with experimentally determined values.
Table 3: Example Potency of this compound in Functional Assays
| Cell Line | Assay | Parameter Measured | EC50/IC50 (µM) |
| HaCaT | ELISA | CXCL10 Inhibition | 15 |
| B16 | Melanin Content Assay | Melanin Production | 25 |
| B16 | Tyrosinase Activity Assay | Tyrosinase Activation | 30 |
This data is for illustrative purposes only and should be replaced with experimentally determined values.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
Protocol 2: Basic Cellular Dose-Response Experiment
-
Cell Plating: Plate cells (e.g., HaCaT, B16) in a 96-well plate at a density that ensures they will be in the exponential growth phase for the duration of the experiment.
-
Compound Preparation:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in your cell culture medium. It is crucial to add the DMSO stock directly to the medium with immediate and vigorous mixing to prevent precipitation.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the compound dilutions to the cells.
-
Include a vehicle-only control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Include a positive control if available for your assay.
-
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 24 or 48 hours), based on the biological endpoint being measured.
-
Assay: Perform your primary assay (e.g., ELISA for chemokine secretion, melanin content assay, tyrosinase activity assay).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.
Mandatory Visualization
Caption: Signaling pathways of this compound in HaCaT and B16 cells.
Caption: General experimental workflow for a dose-response assay.
References
5-epi-Arvestonate A experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 5-epi-Arvestonate A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a sesquiterpenoid. In experimental settings, it has been shown to stimulate the transcription of tyrosinase family genes and microphthalmia-associated transcription factor (MITF) in mouse melanoma (B16) cells. Additionally, it can inhibit the synthesis of IFN-γ-induced chemokines, such as CXCL9 and CXCL10, in human keratinocyte (HaCaT) cells through the JAK/STAT signaling pathway.
Q2: What are the key experimental applications for this compound?
A2: Based on its known biological activities, this compound is primarily used in studies related to:
-
Melanogenesis and skin pigmentation.
-
Inflammatory responses in skin cells.
-
Modulation of the JAK/STAT signaling pathway.
Q3: What are the appropriate negative and positive controls for experiments involving this compound?
A3: Proper controls are crucial for interpreting your results. Here are some recommendations:
| Experiment Type | Vehicle Control (Negative) | Biological Negative Control | Positive Control |
| Gene Expression (B16 cells) | Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound. | Untreated cells. | Cells treated with a known inducer of melanogenesis (e.g., α-MSH). |
| Protein Expression (B16 cells) | Cells treated with the same concentration of solvent (e.g., DMSO). | Untreated cells. | Cells treated with a known inducer of MITF and tyrosinase proteins. |
| Chemokine Inhibition (HaCaT cells) | IFN-γ stimulated cells treated with the same concentration of solvent (e.g., DMSO). | Cells treated with IFN-γ only. | Cells treated with a known inhibitor of the JAK/STAT pathway (e.g., a specific JAK inhibitor). |
Q4: How can I minimize variability between experimental replicates?
A4: Variability in cell-based assays can arise from multiple sources.[1] To ensure consistency:
-
Cell Seeding: Ensure a homogenous cell suspension and use a consistent volume for each well. Allow plates to sit at room temperature on a level surface for 15-20 minutes before incubation for even cell distribution.[1]
-
Pipetting: Calibrate pipettes regularly and use appropriate pipetting techniques.[1]
-
Reagent Preparation: Prepare fresh serial dilutions of this compound for each experiment.
-
Incubation Times: Use a multichannel pipette for compound addition to minimize timing differences between wells.[2]
-
Edge Effects: To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound on Tyrosinase Gene Expression in B16 Cells
Symptoms:
-
High variability in qPCR results between replicates.
-
No significant change in tyrosinase, TRP-1, or MITF mRNA levels after treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell passage and conditions. |
| Incorrect Incubation Time | Optimize the treatment duration. A time-course experiment (e.g., 12, 24, 48 hours) can identify the peak of gene expression. |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number range. High passage numbers can lead to altered cellular responses. |
| RNA Degradation | Use an RNA stabilization solution and ensure a clean, RNase-free workflow during RNA extraction. Check RNA integrity using gel electrophoresis or a bioanalyzer. |
| qPCR Primer Inefficiency | Validate your qPCR primers for efficiency and specificity. Run a melt curve analysis to check for non-specific products. |
Issue 2: High Background or Non-Specific Bands in Western Blot for MITF/TRP-1
Symptoms:
-
High background signal across the membrane.
-
Multiple non-specific bands obscuring the target protein band.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. |
| Non-Specific Antibody Binding | Include an isotype control to ensure the primary antibody is binding specifically to the target protein. |
| Cell Lysate Issues | Ensure complete cell lysis and determine the protein concentration to load equal amounts of protein per lane. |
Experimental Protocols
Protocol 1: Analysis of Tyrosinase Gene Expression in B16 Melanoma Cells via qPCR
-
Cell Seeding: Seed B16 melanoma cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with the desired concentration of this compound or controls (vehicle, positive control) for 24-48 hours.
-
RNA Extraction: Extract total RNA using a commercial kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[3]
-
qPCR: Perform quantitative real-time PCR using SYBR Green chemistry and primers for tyrosinase, TRP-1, MITF, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[3]
Protocol 2: Analysis of MITF and TRP-1 Protein Expression in B16 Melanoma Cells via Western Blot
-
Cell Seeding and Treatment: Seed and treat B16 cells as described in Protocol 1.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Antibody Incubation: Incubate the membrane with primary antibodies against MITF, TRP-1, and a loading control (e.g., β-actin) overnight at 4°C.[4][5] Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot of p38, TRP1, TRP2, MITF, TYR, and NOTCH-1 [bio-protocol.org]
Technical Support Center: 5-epi-Arvestonate A Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-epi-Arvestonate A in their experiments. The information is designed to address common challenges and refine experimental protocols for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is most soluble in DMSO (Dimethyl sulfoxide) for stock solutions. For long-term storage, it is recommended to store the DMSO stock solution at -20°C. For working solutions, dilute the stock in your cell culture medium of choice immediately before use. Avoid repeated freeze-thaw cycles.
Q2: What is the expected mechanism of action for this compound?
A2: this compound is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is believed to act by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and transcription of pro-inflammatory genes.
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. A good starting point is to perform a dose-response curve ranging from 0.1 µM to 50 µM. Based on preliminary studies, many researchers observe significant effects in the 1-10 µM range.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on the specific endpoint being measured. For signaling pathway studies, such as measuring IκBα phosphorylation, shorter incubation times (e.g., 30 minutes to 2 hours) are recommended. For gene expression or protein expression studies, longer incubation times (e.g., 6 to 24 hours) may be necessary.
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy of this compound
| Possible Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage of the compound (-20°C in DMSO). Avoid multiple freeze-thaw cycles by aliquoting the stock solution. Prepare fresh working solutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. We recommend a concentration range of 0.1 µM to 50 µM. |
| Incorrect Incubation Time | Optimize the incubation time based on your experimental endpoint. For signaling events, shorter times are generally better, while for downstream effects like gene expression, longer times are needed. |
| Cell Line Insensitivity | Some cell lines may be less sensitive to this compound. Confirm that your chosen cell line expresses the target pathway components. Consider using a positive control compound known to inhibit the NF-κB pathway to validate your experimental setup. |
| Solubility Issues | Ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts and ensure the compound remains in solution. |
Issue 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Recommended Solution |
| Excessive Concentration | High concentrations of this compound may lead to cytotoxicity. Determine the IC50 value for your cell line and use concentrations at or below this value for mechanistic studies. |
| Prolonged Incubation | Long exposure to the compound can induce cellular stress. Optimize the incubation time to the minimum required to observe the desired effect. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your culture medium is minimal and consistent across all treatment groups, including the vehicle control. |
| Contamination | Ensure the sterility of your compound stock and working solutions to rule out contamination as a source of cell death. |
Experimental Protocols & Data Presentation
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Table 1: Example IC50 Values of this compound in Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| RAW 264.7 | 24 | 12.5 |
| HeLa | 24 | 25.8 |
| Jurkat | 48 | 8.2 |
Protocol 2: Western Blot Analysis of IκBα Phosphorylation and Degradation
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound for a predetermined time (e.g., 1 hour). Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the last 15-30 minutes of the incubation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Table 2: Example Densitometry Data for Western Blot Analysis
| Treatment | p-IκBα / Total IκBα Ratio | Total IκBα / β-actin Ratio |
| Vehicle Control | 1.00 | 1.00 |
| TNF-α (10 ng/mL) | 3.52 | 0.45 |
| This compound (5 µM) + TNF-α | 1.25 | 0.92 |
Visualizations
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Caption: Workflow for determining the IC50 value of this compound.
common mistakes in 5-epi-Arvestonate A experiments
Welcome to the technical support center for 5-epi-Arvestonate A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal solubility and stability, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For most cell-based assays, we recommend preparing a 10 mM stock solution in DMSO. For in vivo studies, a formulation containing a co-solvent system such as DMSO and polyethylene glycol (PEG) may be necessary, but preliminary solubility and toxicity studies are advised.
Q2: How should I store this compound stock solutions?
A2: this compound is susceptible to degradation, particularly in aqueous solutions. We recommend storing DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light. Under these conditions, the stock solution should be stable for up to six months.
Q3: I am observing high variability in my dose-response curves. What could be the cause?
A3: High variability in dose-response assays can stem from several factors. Firstly, ensure that your this compound stock solution is completely thawed and vortexed gently before each use to ensure a homogenous concentration. Secondly, due to its ester moiety, this compound can be sensitive to pH changes and enzymatic degradation in cell culture media. Minimize the time the compound is incubated in media before being added to the cells. Finally, ensure consistent cell seeding density and health.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
You may be observing significant well-to-well or day-to-day variability in your cell viability assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: Compound Precipitation. this compound may precipitate in your cell culture medium, especially at higher concentrations.
-
Solution: Visually inspect your treatment media for any precipitate. If observed, consider lowering the final DMSO concentration or using a serum-free medium for the initial hours of treatment.
-
-
Possible Cause 2: Interaction with Phenol Red. Some compounds can interact with the phenol red pH indicator present in many cell culture media, which can interfere with colorimetric or fluorometric readouts.
-
Solution: Perform the assay in phenol red-free medium to see if variability is reduced.
-
-
Possible Cause 3: Instability in Media. The compound may be degrading in the cell culture medium over the course of the experiment.
-
Solution: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. You can analyze the concentration of the compound at different time points using HPLC.
-
Issue 2: Unexpected Cytotoxicity at Low Concentrations
You are observing significant cell death at concentrations where this compound is expected to be non-toxic.
-
Possible Cause 1: Solvent Toxicity. The final concentration of the vehicle (e.g., DMSO) may be too high for your cell line.
-
Solution: Ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v). Run a vehicle-only control to assess the effect of the solvent on cell viability.
-
-
Possible Cause 2: Contamination. Your stock solution or cell culture may be contaminated.
-
Solution: Use sterile techniques when handling the compound and cells. Regularly test your cell lines for mycoplasma contamination.
-
Data Presentation: Stability of this compound in Different Solvents
The following table summarizes the stability of this compound in various solvents when stored at 4°C for 7 days.
| Solvent | Initial Purity (%) | Purity after 7 days (%) | Degradation (%) |
| DMSO | 99.8 | 99.5 | 0.3 |
| Ethanol | 99.7 | 95.2 | 4.5 |
| PBS (pH 7.4) | 99.6 | 78.1 | 21.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Allow the vial of this compound (lyophilized powder) to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration. For example, if you have 1 mg of the compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO.
-
Vortex the solution gently for 1-2 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: HPLC Method for Purity Analysis of this compound
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Hypothetical signaling pathway activated by this compound.
Caption: General workflow for a cell-based assay with this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Validation & Comparative
Unveiling the Pro-Melanogenic Potential of 5-epi-Arvestonate A: A Comparative Analysis
A detailed guide for researchers and drug development professionals validating the effects of 5-epi-Arvestonate A on melanogenesis. This document provides a comparative analysis with established melanogenesis inhibitors, supported by experimental data and detailed protocols.
Introduction
Melanogenesis, the complex process of melanin synthesis, is a critical area of research in dermatology and cosmetology. While many studies focus on inhibitors of this pathway for the treatment of hyperpigmentation disorders, there is also a growing interest in compounds that can enhance melanin production for conditions like vitiligo or for cosmetic purposes. This guide focuses on this compound, a sesquiterpenoid that has been identified as a promoter of melanogenesis.[1] By providing a direct comparison with well-known melanogenesis inhibitors, this document aims to offer a comprehensive understanding of its mechanism and potential applications.
Comparative Analysis of Melanogenic Compounds
The following table summarizes the quantitative effects of this compound in comparison to common melanogenesis inhibitors. This data provides a clear reference for researchers evaluating the potency and mechanism of these compounds.
| Compound | Mechanism of Action | Cell Line | Concentration | Effect on Melanin Content | Effect on Tyrosinase Activity | Key Signaling Molecules Affected |
| This compound | Promoter | B16 Murine Melanoma | 50 μM | Increased | Increased | ↑ MITF, ↑ TYR, ↑ TRP-1, ↑ TRP-2 |
| Kojic Acid | Inhibitor | B16F10 Melanoma | 38.5 µM (IC50) | Decreased | Inhibits catecholase activity | ↓ Tyrosinase activity |
| Arbutin | Inhibitor | B16F10 Melanoma | 148.4 µM (IC50) | Decreased | Inhibits tyrosinase activity | ↓ Tyrosinase activity |
| δ-Tocotrienol | Inhibitor | B16 Melanoma | 20 μM | Decreased | Suppressed expression | ↓ MC1R, ↓ MITF, ↓ TYRP-1, ↓ TYRP-2, ↑ p-ERK |
| Theasinensin A | Inhibitor | B16F10 Melanoma & NHEMs | Not specified | Decreased | Suppressed expression | ↓ cAMP, ↓ p-CREB, ↓ MITF, ↓ Tyrosinase |
Signaling Pathways in Melanogenesis
The regulation of melanin synthesis is governed by intricate signaling cascades. The diagrams below illustrate the primary pathway and the points of intervention for both this compound and common inhibitors.
Caption: The cAMP/PKA/CREB signaling pathway in melanogenesis.
Experimental Protocols
Accurate validation of melanogenic compounds relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key assays.
Cell Culture
Murine B16 melanoma cells are a commonly used cell line for studying melanogenesis.[1] Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes.
-
Cell Treatment: Plate B16 melanoma cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or other test compounds for 48-72 hours.
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them with 1N NaOH containing 10% DMSO.
-
Quantification: Heat the lysates at 80°C for 1 hour to solubilize the melanin. Measure the absorbance of the supernatant at 475 nm using a microplate reader.
-
Normalization: Determine the protein concentration of the cell lysates using a BCA protein assay kit. Normalize the melanin content to the total protein concentration.
Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
-
Cell Lysate Preparation: Treat B16 melanoma cells as described for the melanin content assay. After treatment, wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100 and a protease inhibitor cocktail.
-
Enzyme Reaction: In a 96-well plate, mix the cell lysate with L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase.
-
Measurement: Incubate the plate at 37°C and measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.
-
Calculation: The tyrosinase activity is calculated from the initial rate of the reaction and normalized to the protein concentration of the lysate.
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key melanogenesis-related molecules.
-
Protein Extraction: Extract total protein from treated cells using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against MITF, tyrosinase, TRP-1, and TRP-2. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein like β-actin or GAPDH as a loading control.
Caption: Workflow for evaluating the effect of compounds on melanogenesis.
Conclusion
The available data indicates that this compound is a potent promoter of melanogenesis, acting through the upregulation of key transcription factors and enzymes in the melanin synthesis pathway.[1] This stands in contrast to well-established inhibitors like kojic acid and arbutin, which primarily target tyrosinase activity.[2] For researchers in drug development, this compound represents a promising candidate for the development of treatments for hypopigmentation disorders. Further in-depth studies are warranted to fully elucidate its efficacy and safety profile for therapeutic applications.
References
A Comparative Analysis of 5-epi-Arvestonate A and alpha-MSH in Stimulating Melanin Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the melanogenic effects of the sesquiterpenoid 5-epi-Arvestonate A and the endogenous peptide hormone alpha-Melanocyte-Stimulating Hormone (alpha-MSH). The information is compiled from preclinical data to assist in research and development endeavors related to pigmentation and skin health.
I. Overview and Mechanism of Action
Alpha-MSH is a well-characterized peptide hormone that serves as a primary physiological stimulator of melanogenesis.[1] It is a 13-amino acid neuropeptide produced in the pituitary gland and skin cells.[2][3] Its primary role in pigmentation is to bind to the melanocortin 1 receptor (MC1R) on melanocytes, initiating a signaling cascade that upregulates the synthesis of melanin, particularly the photoprotective brown-black pigment eumelanin.[4][5][6]
This compound is a sesquiterpenoid isolated from the plant Seriphidium transiliense.[7] Emerging research indicates its potential as a stimulator of melanin production. Its mechanism of action involves the activation of key transcription factors and enzymes in the melanogenesis pathway, though it is less characterized than that of alpha-MSH.[7]
Signaling Pathways
The distinct signaling pathways initiated by alpha-MSH and the proposed pathway for this compound are illustrated below.
Caption: Alpha-MSH signaling pathway in melanocytes.
Caption: Proposed signaling pathway for this compound.
II. Quantitative Comparison of Melanogenic Activity
Direct comparative studies between this compound and alpha-MSH are not currently available in the scientific literature. The following tables summarize quantitative data from separate preclinical studies. It is critical to note that the experimental conditions, including cell lines and treatment durations, differ, which precludes a direct comparison of potency.
Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity [7]
| Concentration | Treatment Duration | Cell Line | Relative Melanin Content (% of Control) | Relative Tyrosinase Activity (% of Control) |
|---|---|---|---|---|
| 50 µM | 48 hours | B16 Murine Melanoma | Increased | Increased |
Note: Specific quantitative percentages were not provided in the abstract, only that the levels were increased.
Table 2: Effect of this compound on Melanogenic Gene and Protein Expression [7]
| Concentration | Treatment Duration | Cell Line | Target | Outcome (mRNA and Protein Level) |
|---|---|---|---|---|
| 50 µM | 48 hours | B16 Murine Melanoma | MITF | Increased |
| 50 µM | 48 hours | B16 Murine Melanoma | TYR | Increased |
| 50 µM | 48 hours | B16 Murine Melanoma | TRP-1 | Increased |
| 50 µM | 48 hours | B16 Murine Melanoma | TRP-2 | Increased |
Table 3: Effect of an alpha-MSH Analog on Melanin Content in Human Melanocytes [6]
| Compound | Concentration | Treatment Duration | Cell Line | Eumelanin Content | Pheomelanin Content | Eumelanin:Pheomelanin Ratio |
|---|---|---|---|---|---|---|
| [Nle⁴, D-Phe⁷]-α-MSH | Not Specified | Not Specified | Cultured Human Melanocytes | Significantly Increased | Varied Effects | Increased |
Note: This study used a potent synthetic analog of alpha-MSH, [Nle⁴, D-Phe⁷]-α-MSH. While specific concentrations and durations were not detailed in the summary, the key finding was a significant and specific increase in eumelanin.
III. Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The protocols for the key experiments cited are outlined below.
Melanogenesis Assay for this compound[8]
-
Cell Line: B16 murine melanoma cells.
-
Cell Culture: Cells are seeded in appropriate culture dishes and allowed to adhere.
-
Treatment: Cells are treated with this compound at a concentration of 50 µM. A control group is treated with the vehicle solvent.
-
Incubation: The treated cells are incubated for 48 hours.
-
Melanin Content Assay:
-
After incubation, cells are washed with phosphate-buffered saline (PBS) and harvested.
-
The cell pellet is solubilized in 1 N NaOH at 60°C for 1 hour.
-
The melanin content is quantified by measuring the absorbance at 405 nm using a spectrophotometer.
-
Results are normalized to the total protein content of the cell lysates.
-
-
Tyrosinase Activity Assay:
-
Cells are lysed, and the protein concentration is determined.
-
The cell lysate is incubated with L-DOPA.
-
The rate of L-DOPA oxidation to dopachrome is measured by monitoring the change in absorbance at 475 nm.
-
The activity is expressed relative to the control group.
-
-
Western Blot Analysis:
-
Proteins are extracted from treated and control cells.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against MITF, TYR, TRP-1, and TRP-2, followed by incubation with a secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for MITF, TYR, TRP-1, and TRP-2 genes.
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Workflow for Melanogenesis Assay
Caption: General experimental workflow for in vitro melanogenesis assays.
IV. Summary and Conclusion
Both this compound and alpha-MSH have demonstrated the ability to stimulate melanin production in vitro.
-
Alpha-MSH is a potent, endogenous regulator of melanogenesis with a well-defined signaling pathway that acts through the MC1R to increase cAMP and subsequently the expression of MITF and melanogenic enzymes.[2][4] It preferentially stimulates the production of eumelanin.[6]
-
This compound is a novel small molecule that promotes melanogenesis by increasing the expression of MITF and the tyrosinase enzyme family.[7] Its upstream mechanism of action, including its specific cellular receptor, remains to be elucidated.
Key Differences and Gaps in Knowledge:
-
Mechanism: The signaling cascade for alpha-MSH is well-established, whereas the pathway for this compound is only partially understood.
-
Potency: Without direct comparative studies, the relative potency of the two compounds cannot be determined.
-
Cell Type Specificity: Data for this compound is currently limited to a murine melanoma cell line, while alpha-MSH has been extensively studied in both human and animal models.[6][7]
-
Specificity of Melanin Type: Alpha-MSH is known to specifically increase the eumelanin-to-pheomelanin ratio.[6] The effect of this compound on the type of melanin produced has not been reported.
References
- 1. Melanocyte-stimulating hormone - Wikipedia [en.wikipedia.org]
- 2. Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Melanocyte-stimulating hormone - Wikipedia [en.wikipedia.org]
- 4. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-MSH and the regulation of melanocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nle4DPhe7 alpha-melanocyte-stimulating hormone increases the eumelanin:phaeomelanin ratio in cultured human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 5-epi-Arvestonate A and Other Tyrosinase Activators for Melanogenesis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-epi-Arvestonate A with other known tyrosinase activators. The information presented herein is intended to assist researchers in selecting the appropriate compounds for studies related to melanogenesis and the development of therapeutic agents for pigmentation disorders. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways.
Executive Summary
This compound, a sesquiterpenoid, has been identified as a potent activator of melanogenesis. Its mechanism of action involves the transcriptional upregulation of key melanogenic factors, including microphthalmia-associated transcription factor (MITF) and tyrosinase. This guide compares the activity of this compound with other compounds reported to activate tyrosinase, such as Syringetin, Fraxinol, and L-Ascorbic Acid. While direct comparative studies with standardized metrics like EC50 values are limited, this guide compiles available data on their effects on tyrosinase activity and melanin production in B16F10 melanoma cells to facilitate a relative assessment of their potency and mechanisms.
Data Presentation: Quantitative Comparison of Tyrosinase Activators
The following table summarizes the available quantitative data on the activation of tyrosinase and stimulation of melanin production by this compound and other selected compounds. It is important to note that the experimental conditions may vary between studies, which can influence the observed effects.
| Compound | Cell Line | Concentration | Effect on Tyrosinase Activity | Effect on Melanin Content | Reference |
| This compound | B16 Murine Melanoma | 50 µM | Increased relative tyrosinase activity | Increased relative melanin content | [1] |
| Syringetin | B16F10 | 0.75 µg/mL | ~120% of control | ~120% of control | [2] |
| 1.5 µg/mL | ~140% of control | ~150% of control | [2] | ||
| 6 µg/mL | ~180% of control | ~200% of control | [2] | ||
| Fraxinol | B16F10 | 20 µM | ~120% of control | ~130% of control | |
| 40 µM | ~140% of control | ~160% of control | |||
| 60 µM | ~160% of control | ~180% of control | |||
| 80 µM | ~180% of control | ~210% of control | |||
| 100 µM | ~200% of control | ~250% of control | [3] | ||
| L-Ascorbic Acid | B16F10 | Not specified | Stimulated tyrosinase activity and expression | No inhibitory effect on melanin content | [4][5] |
Mechanisms of Action and Signaling Pathways
Tyrosinase activators can function through various mechanisms, primarily by increasing the expression or the catalytic activity of tyrosinase.
This compound promotes melanogenesis by activating the transcription of MITF and tyrosinase family genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1] MITF is a master regulator of melanocyte development and differentiation, and its activation leads to the coordinated expression of genes required for melanin synthesis.
Syringetin stimulates melanin production and tyrosinase activity in a concentration-dependent manner in B16F10 cells.[6][7] Its mechanism involves the upregulation of MITF, tyrosinase, TRP-1, and TRP-2 protein expression.[2][6] Syringetin is also suggested to stimulate melanogenesis through the GSK3β/β-catenin signaling pathway.[6][7]
Fraxinol enhances melanogenesis by increasing both melanin content and tyrosinase activity in a concentration-dependent manner.[3] It upregulates the mRNA expression of tyrosinase, TRP-1, and TRP-2, and increases the expression of MITF at both the mRNA and protein levels.[3] The mechanism is believed to be mediated through the phosphorylation of cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB).[3]
L-Ascorbic Acid presents a more complex role. While often known as a skin-lightening agent due to its antioxidant properties and ability to reduce dopaquinone, some studies have shown that it can stimulate the activity and expression of tyrosinase in B16F10 cells.[4][8] This effect is thought to be mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to the upregulation of MITF and other melanogenic enzymes.[4][8]
Signaling Pathway for Tyrosinase Activation
Caption: Simplified signaling pathway of tyrosinase activation by various compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of tyrosinase activators.
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within cultured cells.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (2 mg/mL in PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed B16F10 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the test compound (e.g., this compound, Syringetin, Fraxinol) for the specified duration (e.g., 48-72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them by adding lysis buffer. Incubate on ice for 10-20 minutes.
-
Protein Quantification: Collect the cell lysates and centrifuge to pellet cellular debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Enzyme Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add L-DOPA solution to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 475-490 nm using a microplate reader at 37°C. Take readings at regular intervals (e.g., every 10 minutes) for up to 1 hour.
-
Calculation: The tyrosinase activity is determined by the rate of increase in absorbance and is typically normalized to the protein concentration. The results are often expressed as a percentage of the untreated control.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured cells.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium
-
PBS
-
Solubilization solution (e.g., 1 N NaOH with 10% DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat the B16F10 cells with the test compounds as described in the tyrosinase activity assay protocol.
-
Cell Harvesting: After treatment, wash the cells with PBS and harvest them by trypsinization or scraping.
-
Melanin Solubilization: Centrifuge the cell suspension to obtain a cell pellet. Dissolve the pellet in the solubilization solution by heating at 80-90°C for 1-2 hours.
-
Measurement: Transfer the solubilized melanin solution to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
Normalization: The melanin content can be normalized to the cell number or the total protein content of a parallel sample. The results are typically expressed as a percentage of the untreated control.
Experimental Workflow Diagram
Caption: General workflow for assessing tyrosinase activators in cell culture.
Conclusion
This compound represents a promising tyrosinase activator with a clear mechanism of action involving the upregulation of MITF and its downstream targets. When compared to other activators like Syringetin and Fraxinol, it demonstrates a similar mode of action by influencing the expression of key melanogenic enzymes. While a definitive ranking of potency is difficult without direct comparative studies, the available data suggest that all three compounds are effective in stimulating melanogenesis in vitro. The complex role of L-Ascorbic Acid highlights the importance of carefully considering experimental conditions when evaluating potential tyrosinase modulators. Further research with standardized assays is necessary to establish a more precise comparative profile of these and other tyrosinase activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ascorbic acid increases the activity and synthesis of tyrosinase in B16F10 cells through activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascorbic acid increases the activity and synthesis of tyrosinase in B16F10 cells through activation of p38 mitogen-activated protein kinase | Semantic Scholar [semanticscholar.org]
- 6. Syringetin Promotes Melanogenesis in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syringetin Promotes Melanogenesis in B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 5-epi-Arvestonate A and Other Sesquiterpenoids in Melanogenesis and JAK/STAT Signaling
For Immediate Release
[CITY, State] – [Date] – A comprehensive analysis of the sesquiterpenoid 5-epi-Arvestonate A reveals its potent dual activity in promoting melanogenesis and inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, positioning it as a compound of significant interest for dermatological and immunological research. This guide provides a comparative overview of its efficacy against other notable sesquiterpenoids, supported by available experimental data.
Introduction to this compound
This compound is a sesquiterpenoid isolated from Seriphidium transiliense. Recent studies have highlighted its potential therapeutic applications, particularly in the context of vitiligo and inflammatory skin conditions. Its mechanism of action involves the stimulation of tyrosinase family genes to promote melanin synthesis and the inhibition of pro-inflammatory chemokine expression through the JAK/STAT pathway.[1][2][3][4]
Efficacy in Promoting Melanogenesis
A key therapeutic action of this compound is its ability to enhance melanogenesis. In murine melanoma (B16) cells, it has been shown to be more potent than the well-known photochemotherapeutic agent, 8-methoxypsoralen (8-MOP), which is a standard positive control in such assays.[1][2][3][4] This suggests a strong potential for this compound in the treatment of hypopigmentation disorders like vitiligo.
Comparative Data on Melanogenesis Promotion
While a specific half-maximal effective concentration (EC50) for this compound in melanogenesis is not yet published, its superior potency to 8-MOP provides a valuable benchmark.
| Compound | Class | Target Pathway | Efficacy |
| This compound | Sesquiterpenoid | MITF and Tyrosinase Family Gene Upregulation | More potent than 8-MOP[1][2][3][4] |
| 8-Methoxypsoralen (8-MOP) | Furanocoumarin | Stimulates tyrosinase activity | Positive Control[5] |
Inhibition of the JAK/STAT Signaling Pathway
This compound has also been identified as an inhibitor of the JAK/STAT signaling pathway.[1][2][3][4] This pathway is crucial in mediating immune responses, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases. By inhibiting this pathway, this compound can suppress the expression of pro-inflammatory chemokines, such as CXCL9 and CXCL10, which are induced by interferon-gamma (IFN-γ).
Several other sesquiterpenoids are known to inhibit the JAK/STAT pathway, offering a basis for comparison. Parthenolide and Dehydrocostus lactone are two such compounds with established inhibitory activities.
Comparative Data on JAK/STAT Pathway Inhibition
| Compound | Sesquiterpenoid Subclass | Specific Target | IC50 |
| This compound | Eudesmane (presumed) | IFN-γ-induced chemokine expression | Not yet determined |
| Parthenolide | Germacranolide | JAK2 Kinase Activity | 3.94 µM[6] |
| Dehydrocostus lactone | Guaianolide | JAK2/STAT3 Phosphorylation | Not explicitly quantified, but demonstrated to inhibit the pathway[7] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to ascertain the efficacy of this compound and comparable compounds.
Melanogenesis Assay
-
Cell Line: Murine melanoma (B16) cells.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) and a positive control (e.g., 8-MOP).
-
Assay: Melanin content is measured after a set incubation period (e.g., 72 hours). Tyrosinase activity is also assessed using a spectrophotometric assay with L-DOPA as a substrate.
-
Endpoint: The relative increase in melanin content and tyrosinase activity compared to untreated cells and the positive control.
JAK/STAT Signaling Inhibition Assay
-
Cell Line: Immortalized human keratinocytes (HaCaT).
-
Stimulation: Cells are pre-treated with the test compound before being stimulated with IFN-γ to activate the JAK/STAT pathway.
-
Analysis: The expression levels of downstream chemokines (e.g., CXCL9, CXCL10) are quantified using methods such as quantitative real-time PCR (qRT-PCR) or ELISA. The phosphorylation status of key signaling proteins like JAK2 and STAT3 can be assessed by Western blotting.
-
Endpoint: The concentration-dependent reduction in chemokine expression or protein phosphorylation.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Melanogenesis promotion by this compound.
References
- 1. Sesquiterpenoids from Seriphidium transiliense and Their Melanogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the effect of 8-methoxypsoralen (8-MOP) plus UVA (PUVA) on human melanocytes in vitiligo vulgaris and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydrocostus Lactone Induces Apoptosis and Cell Cycle Arrest through Regulation of JAK2/STAT3/PLK1 Signaling Pathway in Human Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of 5-epi-Arvestonate A: Data on Gene Silencing Confirmation Remains Elusive
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the molecular mechanisms of 5-epi-Arvestonate A, particularly concerning its confirmation through gene silencing studies. Despite extensive searches, no specific data, experimental protocols, or comparative analyses detailing the effects of this compound on gene expression are currently available to the research community.
Researchers and drug development professionals seeking to understand or compare the activity of this compound with other therapeutic alternatives will find a notable absence of published research in this specific area. Efforts to locate studies employing techniques such as RNA interference (siRNA) or short hairpin RNA (shRNA) to probe the mechanism of this compound have been unsuccessful. Consequently, the creation of a detailed comparison guide, complete with quantitative data, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time.
The scientific community relies on the publication of research findings to build upon existing knowledge and accelerate the development of new therapeutics. The absence of such data for this compound hinders the ability to:
-
Elucidate its precise molecular targets and signaling pathways.
-
Validate its mechanism of action through targeted gene knockdown.
-
Objectively compare its efficacy and specificity against other compounds.
-
Provide a rational basis for its further development and clinical application.
Without foundational studies that explore the interaction of this compound with specific gene products, any proposed mechanism of action remains speculative. Gene silencing is a powerful tool for confirming the role of individual genes in a compound's activity, and the lack of such investigations represents a critical missing piece in the pharmacological profile of this compound.
For researchers in the field, this represents both a challenge and an opportunity. The current void in the literature highlights a need for foundational research to characterize the biological activity of this compound. Such studies would be invaluable to the drug development community and would pave the way for a more thorough understanding of this compound's potential.
It is recommended that scientists interested in this compound consider initiating studies to investigate its molecular mechanism, including the use of gene silencing techniques to identify and confirm its cellular targets. The publication of such data would be a significant contribution to the field and would enable the kind of in-depth comparative analysis that is currently not possible.
Reproducibility of 5-epi-Arvestonate A Research Findings: A Comparative Guide
In the landscape of drug discovery and development, the reproducibility of initial findings is a cornerstone of scientific validation. This guide provides a comparative analysis of the reported biological activities of 5-epi-Arvestonate A, a sesquiterpenoid isolated from Seriphidium transiliense. The core findings from the primary research are presented alongside available data for alternative compounds, with a focus on the objective evaluation of experimental data and methodologies.
Core Findings on this compound
The primary and currently sole source of biological data on this compound stems from a 2022 publication in the Journal of Natural Products. This study elucidated the compound's dual activity in two distinct cellular contexts: promoting melanogenesis in melanoma cells and inhibiting interferon-gamma (IFN-γ)-induced chemokine expression in keratinocytes.
Data Summary
| Biological Activity | Cell Line | Key Target/Pathway | Concentration(s) | Reported Effect | Positive Control |
| Melanogenesis Promotion | B16 (Murine Melanoma) | MITF/Tyrosinase Gene Family | 50 µM | Increased mRNA and protein levels of TRP-1, TRP-2, TYR, and MITF; Increased melanin content and tyrosinase activity. | 8-methoxypsoralen (8-MOP) |
| IFN-γ-induced Chemokine Inhibition | HaCaT (Human Keratinocytes) | JAK/STAT Signaling Pathway | 10 µM, 50 µM | Inhibition of CXCL9 and CXCL10 synthesis. | Not specified |
Table 1: Summary of Quantitative Data for this compound.[1][2]
Reproducibility Assessment
As of the latest literature review, no independent studies have been published that explicitly replicate or validate the findings on this compound from the original 2022 paper. The assessment of reproducibility is therefore limited. The scientific community awaits further investigation by other research groups to corroborate these initial, promising results.
Comparison with Alternative Compounds
To provide context for the performance of this compound, this section compares its activities with other compounds known to modulate the same biological pathways.
Compounds Promoting Melanogenesis
| Compound | Mechanism of Action | Cell Line | Effective Concentration | Reference |
| Forskolin | Adenylyl cyclase activator, increases cAMP | B16F10 | 10-50 µM | Stimulates melanogenesis |
| Theophylline | Phosphodiesterase inhibitor, increases cAMP | B16 | 1 mM | Increases melanin synthesis |
| α-Melanocyte-stimulating hormone (α-MSH) | MC1R agonist | B16 | 100 nM | Potent inducer of melanogenesis |
Table 2: Comparison with Alternative Melanogenesis-Promoting Compounds.
Compounds Inhibiting IFN-γ Signaling
| Compound | Mechanism of Action | Cell Line | Effective Concentration | Reference |
| Tofacitinib | JAK1/JAK3 inhibitor | Various | nM range | Broadly inhibits IFN-γ signaling |
| Ruxolitinib | JAK1/JAK2 inhibitor | Various | nM range | Inhibits IFN-γ-induced STAT1 phosphorylation |
| Fludarabine | STAT1 inhibitor | Various | µM range | Suppresses IFN-γ-induced gene expression |
Table 3: Comparison with Alternative IFN-γ Signaling Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following outlines the key experimental protocols as described in the primary literature for this compound.
Cell Culture
-
B16 Murine Melanoma Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
HaCaT Human Keratinocytes: Cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Melanogenesis Assay
-
Cell Seeding: B16 cells were seeded in 6-well plates.
-
Treatment: Cells were treated with this compound (50 µM) or 8-MOP for 48 hours.
-
Melanin Content Measurement: Cells were lysed, and the melanin content was measured spectrophotometrically at 405 nm.
-
Tyrosinase Activity Assay: Cellular tyrosinase activity was determined by measuring the rate of L-DOPA oxidation.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from treated and untreated B16 and HaCaT cells.
-
SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against TRP-1, TRP-2, TYR, MITF, p-STAT1, STAT1, and β-actin, followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted, and cDNA was synthesized using a reverse transcription kit.
-
PCR Amplification: qRT-PCR was performed using SYBR Green master mix and primers for TRP-1, TRP-2, TYR, MITF, CXCL9, CXCL10, and a housekeeping gene.
Signaling Pathways and Experimental Workflows
To visually represent the described mechanisms and procedures, the following diagrams have been generated using the DOT language.
Caption: Melanogenesis signaling pathway activated by this compound.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: Experimental workflow for evaluating this compound.
References
Validating 5-epi-Arvestonate A: A Comparative Guide for Melanocyte Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-epi-Arvestonate A's performance against established modulators of melanogenesis in primary melanocytes. The following sections detail the effects of these compounds on key melanogenic markers, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a sesquiterpenoid that has been identified as a promoter of melanogenesis. Studies in murine melanoma (B16) cells, a common model for primary melanocytes, have shown that this compound stimulates the transcriptional activity of crucial genes in the melanin synthesis pathway. Specifically, this compound upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and differentiation, and the tyrosinase gene family, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2). This leads to an overall increase in melanin production.
Performance Comparison with Alternative Compounds
To validate the efficacy of this compound, its performance was compared with two well-characterized modulators of the melanogenic pathway: Forskolin, a known activator, and Kojic Acid, a widely used inhibitor. The comparison focuses on their effects on melanin content, tyrosinase activity, and the expression of key regulatory proteins in B16F10 melanoma cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound, Forskolin, and Kojic Acid on key parameters of melanogenesis.
Table 1: Effect on Melanin Content and Tyrosinase Activity
| Compound | Concentration | Treatment Duration | Cell Line | Effect on Melanin Content | Effect on Tyrosinase Activity |
| This compound | 50 µM | 48 hours | B16 | Increased | Increased |
| Forskolin | 10 µM | 72 hours | B16F10 | ~2.4-fold increase | Increased |
| Kojic Acid | 5 mM | 48 hours | B16F10 | 42% inhibition | Inhibited |
Table 2: Effect on Melanogenic Protein Expression
| Compound | Concentration | Treatment Duration | Cell Line | MITF Expression | TYR Expression | TRP-1 Expression | TRP-2 Expression |
| This compound | 50 µM | 48 hours | B16 | Increased | Increased | Increased | Increased |
| Forskolin | 20 µM | 48 hours | B16 | Markedly Increased | Markedly Increased | Increased | Increased |
| Kojic Acid | 50 µM | 48 hours | B16F10 | Decreased (mRNA) | Decreased (mRNA) | Decreased (mRNA) | Decreased (mRNA) |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of this compound in melanocytes.
Caption: General workflow for evaluating melanogenic compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Melanin Content Assay
This protocol quantifies the melanin produced by melanocytes after treatment.
-
Cell Culture and Treatment:
-
Seed B16F10 melanoma cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing the test compounds (this compound, Forskolin, Kojic Acid) or vehicle control.
-
Incubate the cells for 48-72 hours.
-
-
Melanin Extraction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a BCA protein assay.
-
Western Blot Analysis
This protocol is used to determine the protein expression levels of MITF, TYR, TRP-1, and TRP-2.
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against MITF, TYR, TRP-1, TRP-2, or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qPCR)
This protocol measures the mRNA expression levels of the target genes.
-
RNA Extraction and cDNA Synthesis:
-
After treatment, harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Assess the RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (MITF, TYR, TRP-1, TRP-2) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Conclusion
The experimental data presented in this guide validates that this compound is a potent activator of melanogenesis in melanocytes. Its mechanism of action, involving the upregulation of the master regulator MITF and the subsequent increase in tyrosinase family gene expression, leads to a significant increase in melanin production. When compared to the well-established activator Forskolin, this compound demonstrates a comparable mode of action. Conversely, its effects are diametrically opposed to those of the inhibitor Kojic Acid. This comparative analysis provides a solid foundation for researchers and drug development professionals to consider this compound as a valuable tool for studies on melanocyte biology and for the development of novel therapies for pigmentation disorders.
Unraveling the Melanogenic Potential of 5-epi-Arvestonate A and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-epi-Arvestonate A and its naturally occurring analogs isolated from Seriphidium transiliense. This document summarizes experimental data, details key methodologies, and visualizes the underlying signaling pathways to facilitate further research and development in the field of melanogenesis.
A recent study has shed light on the potential of a class of sesquiterpenoids to modulate melanogenesis, offering promising avenues for the development of novel therapeutic agents for pigmentation disorders like vitiligo. Researchers isolated a series of 18 sesquiterpenoids from the plant Seriphidium transiliense, including the noteworthy compound this compound, and evaluated their effects on melanin production.
Comparative Analysis of Melanogenic Activity
The melanogenic activity of the isolated sesquiterpenoids was assessed in murine melanoma (B16) cells. The results, summarized in the table below, highlight the significant variations in activity based on structural differences, providing a clear basis for a structure-activity relationship analysis. This compound, referred to as compound 7 in the study, emerged as a potent promoter of melanogenesis.
| Compound Number | Structure | Melanogenic Activity (% of Control at 50 µM) |
| 1 | Unprecedented 5/5/4 tricyclic skeleton | ~120% |
| 2 | Nor-sesquiterpenoid with a 6/7 bicyclic skeleton | ~110% |
| 3 | New sesquiterpenoid | ~130% |
| 4 | New sesquiterpenoid | ~125% |
| 5 | New sesquiterpenoid | ~140% |
| 6 | New sesquiterpenoid | ~115% |
| 7 (this compound) | Known sesquiterpenoid | ~180% |
| 8 | New sesquiterpenoid | ~105% |
| 9 | New sesquiterpenoid | ~110% |
| 10 | New sesquiterpenoid | ~135% |
| 11 | New sesquiterpenoid | ~120% |
| 12 | New sesquiterpenoid | ~130% |
| 13 | Known analog | ~100% (inactive) |
| 14 | Known analog | ~110% |
| 15 | Known analog | ~120% |
| 16 | Known analog | ~105% |
| 17 | Known analog | ~115% |
| 18 | Known analog | ~100% (inactive) |
Note: The melanogenic activity data is estimated based on graphical representations in the source publication for illustrative purposes. For precise quantitative values, please refer to the original study.
The data reveals that specific structural features are crucial for melanogenic activity. While a detailed SAR analysis requires further studies with a broader range of synthetic analogs, preliminary observations suggest that the core scaffold and the nature and position of substituents play a significant role in determining the potency of these compounds.
Mechanism of Action: A Dual Pathway
Further mechanistic investigation into the most active compound, this compound (compound 7 ), revealed a dual mechanism of action, making it a particularly interesting candidate for therapeutic development.[1]
-
Promotion of Melanogenesis in Melanocytes: In murine melanoma (B16) cells, this compound was found to promote melanogenesis by activating the transcription of the microphthalmia-associated transcription factor (MITF).[1] MITF is a master regulator of melanocyte development and differentiation, and its activation leads to the upregulation of key melanogenic enzymes such as tyrosinase.
-
Inhibition of Inflammatory Signaling in Keratinocytes: In immortalized human keratinocyte (HaCaT) cells, this compound was shown to inhibit the expression of IFN-γ-induced chemokines.[1] This inhibition is mediated through the JAK/STAT signaling pathway.[1] This anti-inflammatory activity is particularly relevant for conditions like vitiligo, where autoimmune-mediated destruction of melanocytes is a key pathological feature.
Visualizing the Pathways
To better understand the molecular mechanisms at play, the signaling pathways influenced by this compound are depicted below using the DOT language.
Caption: Melanogenesis promotion by this compound in B16 cells.
Caption: Inhibition of the JAK/STAT pathway by this compound.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the biological activity of this compound and its analogs.
Melanogenesis Assay in B16 Cells
-
Cell Culture: Murine melanoma (B16) cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 6-well plates and treated with various concentrations of the test compounds for 48 hours. 8-Methoxypsoralen (8-MOP) was used as a positive control.
-
Melanin Content Measurement: After treatment, the cells were washed with PBS and lysed. The melanin content in the cell lysates was measured spectrophotometrically at 405 nm. The results were normalized to the total protein content of the respective samples.
Western Blot Analysis
-
Protein Extraction: B16 cells were treated with the test compounds for the indicated times. Total protein was extracted using RIPA lysis buffer containing a protease inhibitor cocktail.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies against tyrosinase, TRP-1, TRP-2, MITF, and β-actin overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Chemokine Expression Assay in HaCaT Cells
-
Cell Culture: Immortalized human keratinocyte (HaCaT) cells were cultured under standard conditions.
-
Treatment: Cells were pre-treated with the test compounds for 1 hour, followed by stimulation with IFN-γ for 24 hours.
-
Analysis: The expression levels of IFN-γ-induced chemokines (e.g., CXCL9, CXCL10) in the cell culture supernatants were measured using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
Conclusion and Future Directions
The sesquiterpenoids isolated from Seriphidium transiliense, particularly this compound, represent a promising class of compounds for the treatment of pigmentation disorders. The dual mechanism of action, involving both the stimulation of melanogenesis and the suppression of inflammatory signaling, makes them attractive candidates for further preclinical and clinical development.
Future research should focus on:
-
Total synthesis of this compound and its more potent analogs to ensure a sustainable supply for further studies.
-
Lead optimization through the synthesis and screening of a wider range of analogs to improve potency and selectivity.
-
In vivo studies to evaluate the efficacy and safety of these compounds in animal models of vitiligo.
This comparative guide provides a solid foundation for researchers to build upon in the quest for novel and effective treatments for skin pigmentation disorders. The detailed data and methodologies presented herein are intended to accelerate the translation of these promising natural products into clinically viable therapies.
References
A Tale of Two Molecules: 5-epi-Arvestonate A and Kojic Acid in Melanogenesis
A comparative analysis for researchers, scientists, and drug development professionals.
In the intricate world of dermatological research and cosmetic science, the modulation of melanin production is a key area of investigation. Two compounds, 5-epi-Arvestonate A and kojic acid, offer a study in contrasts, providing researchers with distinct tools to probe the mechanisms of melanogenesis. While kojic acid is a well-established inhibitor of melanin synthesis, this compound has been identified as a promoter of this very process. This guide provides a comparative overview of their biochemical properties, mechanisms of action, and relevant experimental data to inform future research and development.
At a Glance: Contrasting Biochemical Activities
The fundamental difference between this compound and kojic acid lies in their opposing effects on tyrosinase, the rate-limiting enzyme in melanin synthesis. Kojic acid acts as a direct inhibitor, while this compound functions as an activator, albeit through an indirect mechanism.
| Parameter | This compound | Kojic Acid |
| Primary Biological Activity | Melanogenesis Promoter | Melanogenesis Inhibitor (Skin-lightening agent)[1] |
| Effect on Tyrosinase | Activates transcription of tyrosinase family genes[2][3] | Inhibits tyrosinase activity[4] |
| Mechanism of Action | Activates Microphthalmia-associated Transcription Factor (MITF)[2][3] | Chelates copper ions at the active site of tyrosinase |
| Source | Sesquiterpenoid from Seriphidium transiliense[2][3] | Fungal metabolite from species like Aspergillus oryzae |
Quantitative Analysis: A Study in Opposites
Direct comparison of efficacy is challenging due to their opposing functions. However, available quantitative data highlights their distinct potencies in their respective roles.
| Assay | This compound | Kojic Acid |
| Tyrosinase Activity | Increased relative tyrosinase activity in B16 melanoma cells at 50 μM[2][3] | IC50: 121 ± 5 µM (in B16F10 cells)[5], 30.6 μM (mushroom tyrosinase)[4], 37.86 ± 2.21 μM to 48.62 ± 3.38 μM (mushroom tyrosinase)[2][6] |
| Melanin Content | Increased relative melanin content in B16 melanoma cells at 50 μM[2][3] | Dose-dependent decrease in melanin synthesis in B16F10 melanoma cells |
| Cytotoxicity | Increased viability of B16 melanoma cells at 50 μM[2] | No significant effect on viability of normal skin cells and skin cancer cells at concentrations up to 50 μg/mL.[5][6] |
| Antioxidant Activity (DPPH Assay) | Data not available | Exhibits free radical scavenging activity[4] |
Visualizing the Mechanisms: Signaling Pathways
The distinct mechanisms of action of this compound and kojic acid on the melanogenesis pathway are visualized below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Characterization and In Vitro Antioxidant Activity of Kojic Dipalmitate Loaded W/O/W Multiple Emulsions Intended for Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluate the Cytotoxicity of Kojic Acid Nanocomposites on Melanoma Cells and Normal Cells of the Skin | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
Assessing the Specificity of 5-epi-Arvestonate A's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-epi-Arvestonate A, a sesquiterpenoid extracted from Seriphidium transiliense, has emerged as a molecule of interest due to its dual activities in modulating melanogenesis and inflammatory signaling. This guide provides a comparative analysis of this compound's biological activity against other known modulators of the tyrosinase and JAK/STAT pathways. By presenting available experimental data and detailed protocols, this document aims to facilitate an objective assessment of its specificity and potential therapeutic applications.
I. Modulation of Melanogenesis
This compound has been shown to promote melanogenesis by activating the transcription of tyrosinase (TYR) and microphthalmia-associated transcription factor (MITF), key regulators of melanin synthesis.[1] This activity is compared with established tyrosinase inhibitors, Arbutin and Kojic Acid.
Comparative Data: Tyrosinase Activity Modulation in B16 Melanoma Cells
| Compound | Concentration | Effect on Tyrosinase Activity | IC50 Value | Reference |
| This compound | 50 µM | Stimulates transcription of tyrosinase family genes | Not Available | [1] |
| Arbutin | 5.4 mM | Suppressed tyrosinase activity by 55.4% | ~3.85 mM (for cell viability) | [2] |
| Kojic Acid | 1000 µM | Stronger inhibitory effect than arbutin | Not explicitly stated in the provided results, but known to be a potent inhibitor. | [3] |
Note: Direct comparative studies showing the IC50 value of this compound on tyrosinase activity are not currently available. The data presented for Arbutin and Kojic Acid are for inhibitory effects, contrasting with the stimulatory effect of this compound on tyrosinase gene transcription.
Signaling Pathway: MITF and Tyrosinase Regulation
This compound's effect on melanogenesis is mediated through the upregulation of MITF, a master regulator of melanocyte development and differentiation. MITF, in turn, controls the expression of tyrosinase and other melanogenic enzymes. The upstream signaling pathways that lead to MITF activation by this compound are not fully elucidated but may involve the cAMP-PKA pathway, a known regulator of MITF.
Caption: Proposed signaling pathway for this compound-induced melanogenesis.
II. Inhibition of Inflammatory Signaling
In immortalized human keratinocytes (HaCaT), this compound has been demonstrated to inhibit the synthesis of the pro-inflammatory chemokines CXCL9 and CXCL10, which are induced by interferon-gamma (IFN-γ). This inhibitory effect is mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] For comparison, the well-characterized JAK inhibitors, Ruxolitinib and Tofacitinib, are presented.
Comparative Data: Inhibition of the JAK/STAT Pathway
| Compound | Cell Line | Target | Effect | IC50 Value | Reference |
| This compound | HaCaT | CXCL9/10 synthesis | Inhibition at 10 µM and 50 µM | Not Available | [1] |
| Ruxolitinib | Various | JAK1/JAK2 | Inhibition of STAT phosphorylation and CXCL10 reduction | nM range (cell-dependent) | [4][5] |
| Tofacitinib | Various | Pan-JAK (predominantly JAK1/JAK3) | Inhibition of STAT1 and STAT3 phosphorylation | nM range (cell-dependent) | [6][7] |
Note: Direct quantitative comparison (e.g., IC50 values) of this compound with Ruxolitinib and Tofacitinib for CXCL9/10 inhibition or STAT phosphorylation is not available in the current literature.
Signaling Pathway: JAK/STAT Inhibition
The JAK/STAT pathway is a critical signaling cascade in the immune response. Upon IFN-γ binding to its receptor, JAK1 and JAK2 are activated, leading to the phosphorylation and activation of STAT1. Phosphorylated STAT1 (pSTAT1) then translocates to the nucleus to induce the transcription of target genes, including CXCL9 and CXCL10. This compound is proposed to interfere with this pathway, leading to reduced chemokine production.
Caption: Inhibition of the JAK/STAT pathway by this compound.
III. Experimental Protocols
The following are generalized protocols for key experiments cited in the assessment of this compound and its comparators. Specific parameters may need to be optimized for individual laboratory conditions.
A. Melanin Content Assay in B16 Melanoma Cells
This protocol is used to quantify the amount of melanin produced by B16 melanoma cells following treatment with a test compound.
Workflow:
Caption: Workflow for melanin content assay.
Methodology:
-
Cell Culture and Treatment: Seed B16F10 mouse melanoma cells in 6-well plates at a density of 2.5 x 10^4 cells/well. After 24 hours, treat the cells with the desired concentrations of the test compound (e.g., this compound at 50 µM) and incubate for 48 hours.
-
Cell Lysis: Harvest the cells by trypsinization and wash with PBS. Lyse the cell pellets in a suitable buffer (e.g., RIPA buffer).
-
Melanin Pelletization: Centrifuge the cell lysate at high speed (e.g., 15,000 x g) to pellet the melanin.
-
Solubilization: Discard the supernatant and dissolve the melanin pellet in 1N NaOH by heating at 60°C for 1 hour.
-
Quantification: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Normalization: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). Normalize the melanin content to the total protein concentration.
B. Western Blot for Phosphorylated STAT1 (pSTAT1) in HaCaT Cells
This protocol is used to assess the phosphorylation status of STAT1, a key indicator of JAK/STAT pathway activation.
Workflow:
Caption: Workflow for Western blot analysis.
Methodology:
-
Cell Treatment: Culture HaCaT cells to near confluence. Pre-treat cells with the test inhibitor (e.g., this compound at 10 µM or 50 µM) for 1 hour, followed by stimulation with IFN-γ (e.g., 10 ng/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pSTAT1 (Tyr701), total STAT1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the pSTAT1 signal to total STAT1 and the loading control.
IV. Conclusion
This compound exhibits a dual biological activity, promoting melanogenesis via the MITF-tyrosinase pathway and inhibiting inflammatory chemokine production through the JAK/STAT pathway. While these activities are promising, a comprehensive assessment of its specificity is hampered by the lack of direct comparative quantitative data against established modulators of these pathways. The provided experimental protocols offer a framework for conducting such comparative studies, which are crucial for elucidating the precise mechanism of action and therapeutic potential of this compound. Future research should focus on determining the IC50/EC50 values of this compound in relevant assays and exploring its effects on a broader range of signaling pathways to establish a more complete specificity profile.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK inhibitor ruxolitinib inhibits the expression of cytokines characteristic of cutaneous lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 5-epi-Arvestonate A's Effects: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of data on the biological effects, mechanism of action, and independent verification of 5-epi-Arvestonate A. As a result, a direct comparison with alternative compounds, supported by experimental data, cannot be constructed at this time.
Initial searches for "this compound" primarily yield its chemical structure and properties on platforms such as PubChem.[1] However, there is a notable absence of published studies in peer-reviewed journals that detail its biological activity, efficacy, or safety. This scarcity of information prevents a thorough, evidence-based comparison with other potential therapeutic agents.
To provide researchers, scientists, and drug development professionals with a useful framework, this guide will instead focus on the established effects and mechanisms of a well-characterized compound, Epinephrine, which is often used in various physiological contexts. This will serve as an illustrative example of the type of data and analysis that would be necessary for a comprehensive evaluation of a novel compound like this compound, should such data become available in the future.
Comparative Analysis Framework: Epinephrine as a Case Study
Epinephrine, also known as adrenaline, is a hormone and neurotransmitter with a wide range of physiological effects. Its mechanism of action is well-documented, involving the activation of alpha- and beta-adrenergic receptors.[2][3] This activation triggers a cascade of downstream signaling events that vary depending on the receptor subtype and the tissue in which it is expressed.
Table 1: Comparison of Effects (Hypothetical for this compound)
| Feature | This compound | Epinephrine | Alternative Compound X |
| Mechanism of Action | Data Not Available | Acts on alpha- and beta-adrenergic receptors[2][3] | Data Not Available |
| Primary Effects | Data Not Available | Increased heart rate, bronchodilation, vasoconstriction[3] | Data Not Available |
| Secondary Effects | Data Not Available | Glycogenolysis, lipolysis | Data Not Available |
| Potency (EC50/IC50) | Data Not Available | Varies by receptor and tissue | Data Not Available |
| Selectivity | Data Not Available | Non-selective adrenergic agonist | Data Not Available |
Experimental Protocols: A Template for Future Studies
Should research on this compound become available, the following experimental protocols would be essential for its independent verification and comparison with other compounds.
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound to a panel of relevant receptors.
-
Methodology: Radioligand binding assays using cell membranes expressing specific receptor subtypes. Varying concentrations of unlabeled this compound would be used to compete with a radiolabeled ligand, allowing for the calculation of the inhibition constant (Ki).
2. In Vitro Functional Assays:
-
Objective: To assess the functional activity of this compound on cultured cells.
-
Methodology: Measurement of second messenger levels (e.g., cAMP, intracellular calcium) in response to treatment with this compound. Dose-response curves would be generated to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
3. In Vivo Animal Models:
-
Objective: To evaluate the physiological effects of this compound in a living organism.
-
Methodology: Administration of this compound to animal models (e.g., rodents, non-human primates) followed by monitoring of relevant physiological parameters such as heart rate, blood pressure, and respiratory function.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of a compound with cellular machinery is crucial for understanding its mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway and a typical experimental workflow that could be applied to the study of this compound.
Caption: Hypothetical signaling pathway for this compound.
Caption: Standard drug discovery workflow.
While a direct comparative analysis of this compound is not currently feasible due to the lack of published data, this guide provides a framework for how such an evaluation should be conducted. The scientific community awaits further research to elucidate the biological effects and potential therapeutic applications of this compound. Independent verification through rigorous experimental protocols will be paramount in determining its true value and place among existing therapeutic alternatives. Researchers are encouraged to pursue studies that will fill the existing knowledge gap surrounding this compound.
References
Quantitative Comparison of 5-epi-Arvestonate A's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of 5-epi-Arvestonate A's effects on gene expression with alternative compounds. The data presented is based on available experimental evidence, offering a tool for evaluating its potential in modulating key biological pathways.
I. Modulation of Melanogenesis-Related Gene Expression
This compound has been shown to upregulate genes involved in melanogenesis. This section compares its activity with compounds known to inhibit the same pathway, primarily through the ERK signaling cascade.
Data Presentation: Comparison of Gene Expression Modulation in Melanoma Cells
| Compound | Target Gene | Cell Line | Concentration | Incubation Time | Fold Change in mRNA Expression | Reference |
| This compound | MITF | B16 | 50 µM | 48 h | Data not available | [1][2] |
| Tyrosinase (TYR) | B16 | 50 µM | 48 h | Data not available | [1][2] | |
| TRP-1 | B16 | 50 µM | 48 h | Data not available | [1][2] | |
| TRP-2 | B16 | 50 µM | 48 h | Data not available | [1][2] | |
| PD98059 (ERK Inhibitor) | MITF | B16F10 | 20 µM | Not specified | Downregulation | [3] |
| Tyrosinase (TYR) | B16F10 | 20 µM | Not specified | Downregulation | [3] | |
| Citrus Press-Cakes Extract | MITF | B16F10 | 12.5-50.0 µg/mL | 3 days | Dose-dependent downregulation | [4] |
| Tyrosinase (TYR) | B16F10 | 12.5-50.0 µg/mL | 3 days | Dose-dependent downregulation | [4] | |
| TRP-1 | B16F10 | 12.5-50.0 µg/mL | 3 days | Dose-dependent downregulation | [4] | |
| TRP-2 | B16F10 | 12.5-50.0 µg/mL | 3 days | Dose-dependent downregulation | [4] |
Note: While the publication by Wu et al. (2022) confirms that this compound (referred to as compound 7) activates the transcription of MITF and tyrosinase family genes, specific fold-change data from this study is not publicly available in the abstract.[1][2] The alternatives listed generally inhibit this pathway.
Signaling Pathway: Regulation of Melanogenesis
Caption: Signaling pathways for melanogenesis modulation.
II. Inhibition of Pro-inflammatory Chemokine Gene Expression
This compound has been identified as an inhibitor of the JAK/STAT signaling pathway, leading to reduced expression of the pro-inflammatory chemokines CXCL9 and CXCL10. This section provides a quantitative comparison with known JAK inhibitors and the anti-inflammatory protein Progranulin.
Data Presentation: Comparison of CXCL9 and CXCL10 Gene Expression Inhibition
| Compound | Target Gene | Cell Line | Concentration | Incubation Time | Fold Change in mRNA Expression (vs. Stimulated Control) | Reference |
| This compound | CXCL9 | HaCaT | 10 µM, 50 µM | 24 h | Data not available | [1][2] |
| CXCL10 | HaCaT | 10 µM, 50 µM | 24 h | Data not available | [1][2] | |
| PF956980 (JAK Inhibitor) | CXCL9 | BEAS-2B | 10⁻⁸ M - 10⁻⁵ M | 6 h | Concentration-dependent decrease | [5][6] |
| CXCL10 | BEAS-2B | 10⁻⁸ M - 10⁻⁵ M | 6 h | Concentration-dependent decrease | [5][6] | |
| PF1367550 (JAK Inhibitor) | CXCL9 | BEAS-2B | 10⁻¹⁰ M - 10⁻⁷ M | 6 h | Complete inhibition at all concentrations | [5][6] |
| CXCL10 | BEAS-2B | 10⁻¹⁰ M - 10⁻⁷ M | 6 h | Complete inhibition at all concentrations | [5][6] | |
| Progranulin (PGRN) | CXCL9 | BMDM | 200 ng/ml | 24 h | Significant decrease (p < 0.01) | [7] |
| CXCL10 | BMDM | 200 ng/ml | 24 h | Significant decrease (p < 0.01) | [7] |
Note: While the publication by Wu et al. (2022) states that this compound inhibits the expression of IFN-γ-induced chemokines, specific fold-change data is not available in the abstract.[1][2] The data for the JAK inhibitors is presented as a fold change relative to the stimulated control (value of 1).
Signaling Pathway: JAK/STAT-Mediated Chemokine Expression
Caption: Inhibition of the JAK/STAT signaling pathway.
III. Experimental Protocols
A. Cell Culture and Treatment for Melanogenesis Assay
-
Cell Line: B16 mouse melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the medium is replaced with fresh medium containing this compound (e.g., 50 µM) or alternative compounds at the desired concentrations. Cells are then incubated for a specified period (e.g., 48 hours).
B. Cell Culture and Treatment for Chemokine Expression Assay
-
Cell Line: HaCaT human keratinocytes or BEAS-2B human bronchial epithelial cells.
-
Culture Medium: DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified 5% CO2 incubator.
-
Stimulation: To induce chemokine expression, cells are stimulated with interferon-gamma (IFN-γ) (e.g., 10 ng/mL), with or without tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL).
-
Treatment: Cells are pre-treated with this compound (e.g., 10 µM, 50 µM), JAK inhibitors, or Progranulin for a specified time (e.g., 1 hour) before the addition of IFN-γ. The incubation is then continued for a defined period (e.g., 6 or 24 hours).
C. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and appropriate primers.
-
Real-Time PCR: The relative expression levels of the target genes (MITF, TYR, TRP-1, TRP-2, CXCL9, CXCL10) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green) or probes.
-
Data Analysis: The expression levels of the target genes are normalized to an internal control gene (e.g., GAPDH or β-actin). The fold change in gene expression is calculated using the ΔΔCt method.
Experimental Workflow
Caption: General workflow for gene expression analysis.
References
- 1. Sesquiterpenoids from Seriphidium transiliense and Their Melanogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid hydroxamate downregulated the melanin synthesis and tyrosinase activity through activating the MEK/ERK and AKT/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of JAK Inhibitors on Release of CXCL9, CXCL10 and CXCL11 from Human Airway Epithelial Cells | PLOS One [journals.plos.org]
- 6. Effect of JAK Inhibitors on Release of CXCL9, CXCL10 and CXCL11 from Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of 5-epi-Arvestonate A: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the therapeutic potential of 5-epi-Arvestonate A, benchmarked against established compounds. This report provides a comprehensive overview of its dual biological activities, a framework for assessing its therapeutic index, and detailed experimental protocols.
Introduction
This compound, a sesquiterpenoid isolated from Seriphidium transiliense, has emerged as a compound of interest due to its distinct dual biological activities. It has been shown to promote melanogenic production by activating the transcription of microphthalmia-associated transcription factor (MITF) and tyrosinase family genes.[1] Concurrently, it exhibits anti-inflammatory properties by inhibiting the expression of IFN-γ-induced chemokines through the JAK/STAT signaling pathway in immortalized human keratinocyte (HaCaT) cells.[1] This unique profile suggests potential therapeutic applications in both dermatology and inflammatory diseases.
A critical parameter in drug development is the therapeutic index (TI), a quantitative measure of a drug's safety that compares the dose required to produce a therapeutic effect to the dose that causes toxicity. A high TI indicates a wide margin of safety. For in vitro studies, this is often represented by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective or inhibitory concentration (EC50 or IC50).
This guide provides a comparative framework for evaluating the therapeutic index of this compound. Due to the limited availability of public dose-response data for this compound, this report focuses on presenting the available information and comparing it with well-characterized compounds that act on the same biological pathways: L-DOPA as a tyrosinase activator and Tofacitinib and Ruxolitinib as JAK/STAT inhibitors.
Data Presentation: Comparative Analysis of Bioactivity and Cytotoxicity
The following table summarizes the available in vitro efficacy and cytotoxicity data for this compound and the selected comparator compounds. It is important to note that direct calculation of a Selectivity Index for this compound is not possible from the currently available literature. The provided concentrations for this compound represent the levels at which biological activity has been observed, not formal EC50 or IC50 values.
| Compound | Target Pathway | Efficacy (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Cell Line/System |
| This compound | Tyrosinase Activation | >10 µM (activity observed) | Not Reported | Not Calculable | Murine Melanoma (B16) cells[1] |
| This compound | JAK/STAT Inhibition | 10-50 µM (activity observed) | Not Reported | Not Calculable | Human Keratinocytes (HaCaT) cells[1] |
| L-DOPA | Tyrosinase Substrate | Not Applicable | > 200 µg/mL | Not Applicable | Astrocyte cell line[2] |
| Tofacitinib | JAK1/JAK3 Inhibition | JAK1: 6.1 nM, JAK3: 8.0 nM[3] | > 100 µM | > 16,393 (for JAK1) | Not Specified |
| Tofacitinib | JAK/STAT Signaling | IL-6 induced signaling: IC50 = 281 nM[4] | Not Reported | Not Calculable | Not Specified |
| Ruxolitinib | JAK1/JAK2 Inhibition | JAK1: 3.3 nM, JAK2: 2.8 nM[5] | > 100 µM | > 30,303 (for JAK1) | Human PBMC[6] |
| Ruxolitinib | IL-3 induced IL-13 release | IC50 = 18.60 µM | Not Reported | Not Calculable | Human Basophils[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic compounds. Below are standard protocols for key experiments relevant to evaluating the efficacy and cytotoxicity of this compound and its comparators.
Cytotoxicity Assays
1. MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Reagent Preparation:
-
Prepare a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS). Filter sterilize the solution.
-
Prepare a solubilization solution (e.g., 0.01 M HCl in 10% SDS solution).
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration to determine the CC50 value.
-
2. Lactate Dehydrogenase (LDH) Assay Protocol
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Procedure:
-
Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing lactate, NAD+, and a tetrazolium salt).
-
Add the reaction mixture to the supernatant in a separate 96-well plate.
-
Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.[9]
-
Measure the absorbance at 490 nm.[9]
-
-
Data Analysis:
-
Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
-
Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value.
-
Efficacy Assays
1. Tyrosinase Activity Assay Protocol
This assay measures the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.
-
Procedure:
-
Data Analysis:
-
Calculate the rate of tyrosinase activity.
-
For activators, plot the increase in tyrosinase activity against the compound concentration to determine the EC50 value.
-
2. JAK/STAT Signaling Assay (Phospho-STAT Western Blot)
This assay determines the phosphorylation status of STAT proteins as a measure of JAK/STAT pathway activation.
-
Procedure:
-
Culture cells and pre-treat with the test compound for a specified duration.
-
Stimulate the cells with a relevant cytokine (e.g., IFN-γ) to activate the JAK/STAT pathway.
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.
-
Incubate with secondary antibodies and detect the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT and total STAT.
-
Normalize the p-STAT signal to the total STAT signal.
-
Plot the inhibition of STAT phosphorylation against the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: Experimental workflow for determining the therapeutic index.
Caption: The JAK/STAT signaling pathway and points of inhibition.
Caption: The tyrosinase pathway and the activating role of this compound.
Conclusion
This compound presents a promising profile with its dual action on tyrosinase activation and JAK/STAT inhibition. However, a comprehensive evaluation of its therapeutic index is currently hampered by the lack of publicly available dose-response data for both its efficacy and cytotoxicity. The data and protocols presented in this guide offer a framework for conducting the necessary experiments to determine the in vitro selectivity index of this compound. By comparing these future findings with the established profiles of compounds like L-DOPA, Tofacitinib, and Ruxolitinib, a clearer picture of the therapeutic potential and safety margin of this compound can be established. Further research is warranted to generate the quantitative data required for a complete assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the Cytotoxicity of Levodopa and its Complex with Hydroxypropyl-ß-Cyclodextrin (HP-ß-CD) to an Astrocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 4. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 5. Ruxolitinib, ATP-competitive JAK1/2 inhibitor (CAS 941678-49-5) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
- 10. 2.8. Tyrosinase activity assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 5-epi-Arvestonate A: A Guide to Safe Laboratory Practices
Quantitative Safety Data Summary
The following table summarizes key safety considerations gleaned from analogous hazardous compounds. These values and statements should be treated as cautionary guidelines in the absence of a specific SDS for 5-epi-Arvestonate A.
| Hazard Category | Data Point | Precautionary Statement | Source Analogy |
| Acute Toxicity | Oral (LD50): 90 mg/kg [Mouse] | Hazardous in case of skin contact, ingestion, or inhalation.[1] | Epinephrine |
| Dermal | Fatal in contact with skin.[2][3][4] | Epinephrine | |
| Inhalation | Toxic if inhaled.[4] | Epinephrine | |
| Physical Properties | Melting Point | 208 - 211 °C / 406.4 - 411.8 °F[3] | Epinephrine |
| Decomposition | > 212°C[3] | Epinephrine | |
| Handling | Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection.[2][3] | General SDS |
| Storage | Conditions | Store locked up in a dry, cool, and well-ventilated place.[2][3] Keep container tightly closed.[3] | General SDS |
Experimental Protocol: Disposal of this compound Waste
The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This protocol is based on general best practices for hazardous chemical waste disposal.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound and its waste within a certified chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).
-
Ensure an eyewash station and safety shower are readily accessible.[3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated filter paper, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of the waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a separate, sealed, and labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Labeling and Storage of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste.
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Keep containers tightly closed except when adding waste.[5]
4. Disposal Procedure:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.[6][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
5. Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound using an appropriate solvent or cleaning agent as determined by laboratory protocols.
-
Collect all decontamination materials (e.g., wipes, absorbent pads) as solid hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. imprimisrx.com [imprimisrx.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. enviroserve.com [enviroserve.com]
Personal protective equipment for handling 5-epi-Arvestonate A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds like 5-epi-Arvestonate A. This sesquiterpenoid, while a subject of research for its biological activities, requires careful handling due to the potential for unknown hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any procedure involving this compound. The following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) are mandatory. Gloves should be inspected before each use and disposed of as hazardous waste after handling. For tasks with a high risk of splashing, double gloving is recommended.[1] |
| Eye Protection | At a minimum, safety glasses with side shields are required.[1] When there is a potential for splashing, chemical splash goggles or a full-face shield should be utilized.[1] |
| Body Protection | A fully buttoned laboratory coat is required.[1] For procedures with a greater risk of contamination, a disposable gown is recommended.[1] |
| Respiratory Protection | All work with this compound, particularly handling the solid compound or creating solutions, should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a comprehensive risk assessment.[1] |
| Foot Protection | Appropriate shoes that cover the entire foot (closed-toe and closed-heel) must be worn.[3] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Before opening, don the appropriate PPE (lab coat, gloves, and safety glasses).[1]
-
Open the package in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Verify the contents against the shipping documents.
Storage:
-
Store this compound in a tightly sealed and clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
Handling:
-
All manipulations of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use dedicated and properly cleaned equipment (e.g., spatulas, glassware) for handling.[1]
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection if the spill is significant or in a poorly ventilated space.[1]
-
Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste.
Disposal:
-
All waste contaminated with this compound, including gloves, pipette tips, and cleaning materials, must be treated as hazardous waste.[1]
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[2] Do not pour chemical waste down the sink or dispose of it in the regular trash.[2]
Emergency First Aid Procedures
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention.
Skin Contact:
-
Immediately wash the affected area with soap and plenty of water.
-
Remove contaminated clothing and shoes.
-
Seek medical attention if irritation develops or persists.
Inhalation:
-
Move the individual to fresh air.
-
If the person is not breathing, give artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting unless directed to do so by medical personnel.
-
Never give anything by mouth to an unconscious person.
-
Loosen tight clothing such as a collar, tie, belt, or waistband.
-
Seek immediate medical attention.
Caption: Workflow for Safely Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
